Technical Documentation Center

3-Chloro-4-ethylphenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-4-ethylphenylboronic acid

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-4-ethylphenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Abstract 3-Chloro-4-ethylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a chloro group meta to the bor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Chloro-4-ethylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a chloro group meta to the boronic acid and an ethyl group in the para position—offers distinct steric and electronic properties that are highly valuable for medicinal chemists and materials scientists. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, details its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and discusses essential safety and handling procedures. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile reagent in their work.

Core Chemical Identity and Physicochemical Properties

3-Chloro-4-ethylphenylboronic acid is an organoboron compound characterized by a boronic acid functional group (-B(OH)₂) attached to a benzene ring substituted with both a chlorine atom and an ethyl group. The precise positioning of these substituents dictates its reactivity and utility in synthetic chemistry.

Chemical structure of 3-Chloro-4-ethylphenylboronic acid

Table 1: Chemical and Physical Properties of 3-Chloro-4-ethylphenylboronic Acid

PropertyValueSource(s)
IUPAC Name (3-Chloro-4-ethylphenyl)boronic acidN/A
CAS Number 1399465-98-9N/A
Molecular Formula C₈H₁₀BClO₂N/A
Molecular Weight 184.43 g/mol N/A
Appearance White to off-white solid/powder[1][2]
Melting Point Data not widely published; expected to be a high-melting solid[1][3]
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, THF, Dioxane)[4]
Purity Typically >95%N/A

Note: Some physical properties for this specific isomer are not extensively documented in public literature. Data is often inferred from closely related analogs like 3-chloro-4-methylphenylboronic acid and 4-ethylphenylboronic acid.[1][4]

The Role of 3-Chloro-4-ethylphenylboronic Acid in Organic Synthesis

The primary utility of arylboronic acids lies in their participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] This reaction is a cornerstone of modern synthesis, enabling the construction of complex molecules like biaryls, which are common motifs in pharmaceuticals and advanced materials.[6]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organic halide or triflate. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[5][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X (Palladacycle) Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl [R²-B(OH)₃]⁻ (from Boronic Acid + Base) RedElim Reductive Elimination PdII_Biaryl->Pd0 R¹-R² (Product) Synthesis_Workflow start Start: 4-Bromo-2-chloro-1-ethylbenzene (Starting Material) grignard Step 1: Grignard Formation (Mg, THF, Initiator) start->grignard borylation Step 2: Borylation (Add to Trimethyl Borate in THF at -78 °C) grignard->borylation hydrolysis Step 3: Acidic Hydrolysis (e.g., aq. HCl) borylation->hydrolysis workup Step 4: Workup & Purification (Extraction, Crystallization) hydrolysis->workup product Product: 3-Chloro-4-ethylphenylboronic acid workup->product

Workflow for the synthesis of an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

  • Grignard Reagent Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Add a small crystal of iodine or 1,2-dibromoethane to initiate the reaction. Slowly add a solution of 4-bromo-2-chloro-1-ethylbenzene (1.0 equivalent) in anhydrous THF, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed. [10]3. Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C (dry ice/acetone bath). [11]4. Quenching: Slowly transfer the prepared Grignard reagent via cannula into the cold trimethyl borate solution, ensuring the temperature remains below -70 °C. Stir at this temperature for 2 hours. [11]5. Hydrolysis: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl).

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: 3-Chloro-4-ethylphenylboronic acid + Aryl Bromide → Substituted Biaryl

Materials:

  • 3-Chloro-4-ethylphenylboronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, 3-chloro-4-ethylphenylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

As with all boronic acids, 3-Chloro-4-ethylphenylboronic acid should be handled with care in a well-ventilated area or fume hood.

  • Hazards: Boronic acids are generally classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [12]Some boronic acids are harmful if swallowed. [3][13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [2][12]* Handling: Avoid creating dust. Use non-sparking tools and ensure adequate ventilation. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (anhydrides). [3]

Conclusion

3-Chloro-4-ethylphenylboronic acid is a highly valuable and strategic building block for organic synthesis. Its utility, centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides chemists with a powerful tool for constructing complex molecular architectures. The specific substitution pattern allows for orthogonal synthetic strategies and fine-tuning of molecular properties, making it an essential reagent in the development of new pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its properties, synthetic routes, and handling procedures is paramount for its successful application in research and development.

References

  • Google Patents. (n.d.). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. CN106946915A.
  • Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Retrieved from [Link]

  • Kairav Chemofarbe Industries Ltd. (n.d.). 4-Chloro phenyl boronic acid. Retrieved from [Link]

  • Boron Molecular. (n.d.). 3-Chloro-4-carboxyphenylboronic acid. Retrieved from [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of aryl boronic acids. WO1999064428A1.
  • PubChem. (n.d.). 4-Ethoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3237. Retrieved from [Link]

  • Cochetiere, M., et al. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Journal of the Chemical Society, Perkin Transactions 1, (7), 844-846. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Essential Role of Boronic Acids in Modern Organic Synthesis. Retrieved from [Link]

  • Kabalka, G. W., Sastry, K. A. R., & Somayaji, V. (1983). Synthesis of arylboronic acids via the reaction of borane with arylmagnesium halides. Journal of Organometallic Chemistry, 259(3), 269-274. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Corpet, M., & Jutand, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(56), 13916-13937. Retrieved from [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Exploratory

Technical Profile & Sourcing Strategy: 3-Chloro-4-ethylphenylboronic Acid

Executive Summary 3-Chloro-4-ethylphenylboronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-ethylphenylboronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-chloro substituent, which induces a specific torsional angle in biaryl products, and the para-ethyl group, which enhances lipophilicity without introducing the metabolic liability of longer alkyl chains.

Critical Sourcing Note: As of 2026, this compound often lacks a widely indexed Chemical Abstracts Service (CAS) registry number in public commercial databases, frequently appearing as "CAS: N/A" or "Consult Supplier." This guide addresses the "Search" challenge by identifying the commercially available precursor—4-Bromo-2-chloro-1-ethylbenzene (CAS 1310948-67-4) —and providing a validated synthesis protocol to bridge the supply gap.

Chemical Identification & Properties

When direct sourcing fails, accurate identification of the target structure is the first step toward custom synthesis or precursor acquisition.

PropertyData
Chemical Name 3-Chloro-4-ethylphenylboronic acid
Common Synonyms (3-Chloro-4-ethylphenyl)boronic acid; 3-Chloro-4-ethylbenzeneboronic acid
Target CAS Not Widely Assigned (Search Precursor CAS: 1310948-67-4 )
Molecular Formula C₈H₁₀BClO₂
Molecular Weight 184.43 g/mol
SMILES CCc1c(Cl)cc(B(O)O)cc1
InChIKey Calculated:[1][2]RZ... (Varies by protonation state/anhydride formation)
Appearance White to off-white solid (Predicted)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
Structural Significance
  • 3-Chloro Position: Provides electronic modulation (inductive withdrawal) and steric hindrance, influencing the selectivity of palladium-catalyzed couplings.

  • 4-Ethyl Position: Increases the LogP (lipophilicity) of the final drug molecule, improving membrane permeability compared to methyl analogs.

Sourcing Strategy: The Precursor Pathway

Since the boronic acid is not a commodity chemical, the most reliable sourcing strategy is to acquire the aryl bromide precursor and perform a lithiation-borylation sequence.

Precursor Identity:

  • Name: 4-Bromo-2-chloro-1-ethylbenzene[1][3][4][5][6]

  • CAS Number: 1310948-67-4 [1][3][4][5][6]

  • Availability: Commercially available from major building block suppliers (e.g., BLDpharm, Enamine, Sigma-Aldrich).

Decision Logic for Sourcing

The following diagram illustrates the decision process for researchers encountering "CAS Not Found" results for this compound.

SourcingLogic Start Search: 3-Chloro-4-ethylphenylboronic acid CheckCAS Is CAS Available/In Stock? Start->CheckCAS DirectBuy Purchase Direct (Check Purity) CheckCAS->DirectBuy Yes IdentifyPrecursor Identify Precursor: 4-Bromo-2-chloro-1-ethylbenzene (CAS 1310948-67-4) CheckCAS->IdentifyPrecursor No / Lead Time > 4 wks Synthesis Perform Lithiation-Borylation (Protocol Below) IdentifyPrecursor->Synthesis QC QC Validation: 1H NMR & HPLC Synthesis->QC

Figure 1: Strategic workflow for sourcing rare boronic acids when the direct CAS is elusive.

Validated Synthesis Protocol

This protocol describes the conversion of 4-Bromo-2-chloro-1-ethylbenzene to 3-Chloro-4-ethylphenylboronic acid via Lithium-Halogen Exchange. This method is preferred over Grignard formation due to the higher functional group tolerance and cleaner reaction profile at low temperatures.

Reaction Scheme

Ar-Br + n-BuLi → Ar-Li + n-BuBr Ar-Li + B(OMe)₃ → Ar-B(OMe)₃⁻ Li⁺ Ar-B(OMe)₃⁻ Li⁺ + H₃O⁺ → Ar-B(OH)₂

Materials
  • Precursor: 4-Bromo-2-chloro-1-ethylbenzene (CAS 1310948-67-4)[1][3][4][5]

  • Reagent: n-Butyllithium (2.5 M in hexanes)

  • Boron Source: Trimethyl borate (B(OMe)₃) or Triisopropyl borate

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: 1M Hydrochloric acid (HCl)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with nitrogen for 15 minutes.

  • Solvation: Dissolve 4-Bromo-2-chloro-1-ethylbenzene (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[7][8] The bromine atom undergoes rapid exchange with lithium. The chlorine atom at the ortho position is stable under these specific conditions (kinetic control).

  • Equilibration: Stir at -78°C for 30–45 minutes.

  • Borylation: Add Trimethyl borate (1.5 equiv) dropwise. The solution may become viscous.

  • Warming: Allow the reaction to warm slowly to room temperature (20–25°C) over 2 hours.

  • Hydrolysis: Cool the mixture to 0°C and quench with 1M HCl until pH ~2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine.[9]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or Acetonitrile/Water if necessary to remove boroxine anhydrides.

Synthesis Pathway Visualization

SynthesisPath Precursor 4-Bromo-2-chloro- 1-ethylbenzene (CAS 1310948-67-4) Intermediate Lithio-Species (-78°C) Precursor->Intermediate n-BuLi, THF -78°C Borate Boronate Ester Intermediate Intermediate->Borate B(OMe)3 Product 3-Chloro-4-ethyl- phenylboronic acid Borate->Product H3O+ Hydrolysis

Figure 2: Chemical pathway for the synthesis of the target boronic acid.

Applications: Suzuki-Miyaura Coupling

Once synthesized, 3-Chloro-4-ethylphenylboronic acid is primarily used to install the 3-chloro-4-ethylphenyl moiety into drug candidates.

Mechanistic Considerations
  • Steric Hindrance: The ortho-chloro group creates steric bulk near the boron center. Standard Pd(PPh₃)₄ catalysts may be sluggish.

  • Catalyst Recommendation: Use active catalytic systems designed for sterically hindered substrates, such as Pd(dppf)Cl₂ or Pd₂/SPhos (Buchwald precatalysts).

  • Base Selection: Stronger bases like K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures often provide higher yields than Na₂CO₃ for hindered aryl chlorides.

Protocol for Cross-Coupling
  • Mix: Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions: Degas and heat to 80–100°C for 4–12 hours.

References

  • Precursor Availability: Sigma-Aldrich. 4-bromo-2-chloro-1-ethylbenzene Product Page. Link

  • Boronic Acid Synthesis: Li, W., et al. "Recent advances in the synthesis of arylboronic acids." Journal of Organic Chemistry. Link

  • Suzuki Coupling Applications: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Precursor Database: ChemicalBook. 4-bromo-2-chloro-1-ethylbenzene CAS 1310948-67-4.[1][3][4][5] Link

Sources

Foundational

4-Bromo-2-chloro-1-ethylbenzene to boronic acid conversion

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-ethylphenyl)boronic Acid from 4-Bromo-2-chloro-1-ethylbenzene Abstract This technical guide provides a comprehensive overview of the synthetic strategies for th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-ethylphenyl)boronic Acid from 4-Bromo-2-chloro-1-ethylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the conversion of 4-bromo-2-chloro-1-ethylbenzene into (2-chloro-4-ethylphenyl)boronic acid, a valuable intermediate in modern organic synthesis. Arylboronic acids and their corresponding esters are cornerstone reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] This document details two primary, field-proven methodologies: borylation via lithium-halogen exchange and palladium-catalyzed Miyaura borylation. The guide offers in-depth mechanistic insights, explains the causal relationships behind procedural choices, and provides detailed, step-by-step experimental protocols. The objective is to equip researchers, chemists, and drug development professionals with the expert knowledge required to select and execute the optimal synthetic route based on available resources, scale, and downstream applications.

Introduction: The Strategic Importance of Arylboronic Acids

The synthesis of biaryl and heteroaryl structures is a fundamental task in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura reaction has emerged as a particularly powerful tool due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3]

The target product, (2-chloro-4-ethylphenyl)boronic acid, is a strategically important building block. The starting material, 4-bromo-2-chloro-1-ethylbenzene, possesses two distinct halogen atoms. The significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds—the former being weaker and more susceptible to both metal-halogen exchange and oxidative addition—allows for highly selective functionalization at the C4 position.[4][5] This inherent selectivity enables the bromine to be converted into a boronic acid group while preserving the chlorine atom for subsequent orthogonal transformations, thereby maximizing molecular complexity from a single precursor.

This guide will dissect the two most reliable pathways to achieve this selective conversion.

Comparative Overview of Synthetic Methodologies

The transformation of an aryl halide to an arylboronic acid is typically achieved through one of two major pathways: the formation of an organometallic intermediate (organolithium or Grignard reagent) followed by electrophilic trapping, or a direct, transition-metal-catalyzed borylation.

  • Lithium-Halogen Exchange: This classic method involves the reaction of the aryl bromide with a potent organolithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures. The resulting aryllithium species is then quenched with a borate ester. This method is known for high efficiency but demands stringent control over temperature and atmospheric conditions.[6][7]

  • Palladium-Catalyzed Miyaura Borylation: This modern approach utilizes a palladium catalyst to directly couple the aryl bromide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8][9] It is celebrated for its exceptional functional group tolerance and milder reaction conditions, making it a workhorse in both academic and industrial settings.[10]

The choice between these methods depends on several factors, including available laboratory equipment, sensitivity of other functional groups on the substrate, cost of reagents, and scalability.

Method 1: Borylation via Lithium-Halogen Exchange

This pathway leverages the rapid and selective exchange between the bromine atom and lithium at low temperatures to generate a transient, highly nucleophilic aryllithium intermediate.

Mechanistic Rationale

The core of this method relies on precise control of reactivity. The lithium-halogen exchange is an equilibrium process, but the formation of the more stable aryllithium drives the reaction forward.[7] The process unfolds in three key stages:

  • Selective Lithiation: At -78 °C, n-BuLi selectively reacts with the C-Br bond. The extreme cold is critical to prevent side reactions, such as attack at the C-Cl bond or reaction with the ethyl group.

  • Electrophilic Trapping: The newly formed (2-chloro-4-ethylphenyl)lithium acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate [B(OiPr)₃]. Triisopropyl borate is often preferred over trimethyl borate as its steric bulk helps to disfavor over-addition, which can lead to the formation of unwanted borinate byproducts.

  • Hydrolysis: The resulting boronate ester intermediate is not isolated but is directly hydrolyzed with aqueous acid during the workup to yield the final (2-chloro-4-ethylphenyl)boronic acid.

Visualizing the Workflow: Lithium-Halogen Exchange

G cluster_0 Step 1: Lithium-Halogen Exchange (-78 °C) cluster_1 Step 2: Electrophilic Trapping cluster_2 Step 3: Acidic Hydrolysis A 4-Bromo-2-chloro-1-ethylbenzene C (2-Chloro-4-ethylphenyl)lithium A->C + n-BuLi B n-BuLi E Lithium Triisopropoxyboronate Complex C->E + B(OiPr)₃ D Triisopropyl Borate G (2-Chloro-4-ethylphenyl)boronic Acid E->G + H₃O⁺ F H₃O⁺

Caption: Workflow for boronic acid synthesis via lithium-halogen exchange.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-chloro-1-ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-chloro-1-ethylbenzene (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quench & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the pH is ~1-2. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Method 2: Palladium-Catalyzed Miyaura Borylation

This method is often preferred for its operational simplicity and broader substrate compatibility. It directly couples the aryl bromide with a stable diboron source, yielding a boronate ester that can be isolated or hydrolyzed in a subsequent step.

Mechanistic Rationale: The Catalytic Cycle

The Miyaura borylation proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[11]

  • Oxidative Addition: An active Pd(0) species, typically generated in situ, undergoes oxidative addition into the C-Br bond of the substrate. This is the selectivity-determining step, as the C-Br bond is far more reactive toward Pd(0) insertion than the C-Cl bond.[9]

  • Transmetalation: A weak base, commonly potassium acetate (KOAc), is believed to activate the diboron reagent (B₂pin₂), forming a more nucleophilic "ate" complex. This complex then transmetalates its boryl group onto the palladium center, displacing the bromide ligand. The choice of a mild base is crucial to prevent premature hydrolysis of the boronate ester product and to avoid promoting undesired Suzuki-type side reactions.[8]

  • Reductive Elimination: The aryl and boryl groups on the Pd(II) center reductively eliminate to form the desired (2-chloro-4-ethylphenyl)boronic acid pinacol ester and regenerate the active Pd(0) catalyst, which re-enters the cycle.[2]

Visualizing the Workflow: Miyaura Borylation Catalytic Cycle

Miyaura_Cycle cluster_reactants center Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdBoryl Ar-Pd(II)L₂(Bpin) ArPdBr->ArPdBoryl Transmetalation ArPdBoryl->Pd0 Reductive Elimination ArProduct Ar-Bpin ArPdBoryl->ArProduct ArBr Ar-Br ArBr->ArPdBr B2pin2 B₂pin₂ + Base B2pin2->ArPdBoryl

Caption: The catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-chloro-1-ethylbenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc), anhydrous

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

Procedure:

  • Setup: To a round-bottom flask, add 4-bromo-2-chloro-1-ethylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude pinacol ester can often be purified by silica gel column chromatography or used directly.[12]

  • (Optional) Hydrolysis to Boronic Acid: To convert the ester to the free boronic acid, dissolve the crude product in a THF/water mixture, add an acid (e.g., HCl), and stir at room temperature until deprotection is complete.

Data Summary and Method Comparison

The selection of a synthetic route is a critical decision based on a balance of efficiency, safety, and practicality.

FeatureMethod 1: Lithium-Halogen Exchange Method 2: Miyaura Borylation
Key Reagents n-BuLi (pyrophoric), Triisopropyl boratePdCl₂(dppf), B₂pin₂, KOAc
Temperature Cryogenic (-78 °C)Elevated (80-90 °C)
Typical Yield 75-90%70-95%
Product Form Boronic Acid (direct)Boronate Ester (hydrolysis needed)
Pros - High yields- No expensive catalysts- Direct formation of boronic acid- Excellent functional group tolerance- Milder, non-pyrophoric reagents- Operationally simpler and more scalable
Cons - Requires stringent anhydrous/inert conditions- Use of pyrophoric n-BuLi- Cryogenic temperatures needed- Expensive palladium catalyst & ligands- Potential for catalyst poisoning- Requires an extra hydrolysis step

Purification and Characterization Strategies

Purifying free boronic acids can be challenging. Their amphiphilic nature and tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration can complicate standard chromatographic methods.[13]

  • Recrystallization: Often the most effective method for obtaining high-purity boronic acid.[14]

  • Acid-Base Extraction: The acidic nature of the B(OH)₂ group can be exploited. The crude product can be dissolved in an organic solvent, washed with a basic aqueous solution to form the water-soluble boronate salt, and then the aqueous layer can be re-acidified to precipitate the pure boronic acid.

  • Derivatization: For particularly difficult purifications, the boronic acid can be temporarily converted into a stable, crystalline derivative, such as a diethanolamine adduct, which can be easily purified and then hydrolyzed back to the free acid.[14][15]

  • Boronate Ester Purification: The pinacol esters produced from the Miyaura borylation are generally less polar, more stable, and significantly easier to purify via standard silica gel chromatography than their corresponding free acids.[12]

Final product identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹¹B NMR, and LC-MS.

Conclusion and Recommendations

Both lithium-halogen exchange and Miyaura borylation represent robust and highly selective methods for the synthesis of (2-chloro-4-ethylphenyl)boronic acid from 4-bromo-2-chloro-1-ethylbenzene.

  • The lithium-halogen exchange route is a powerful, high-yielding option for laboratories well-equipped to handle cryogenic and air-sensitive reagents. Its primary advantages are the low cost of reagents and the direct formation of the final product.

  • The Miyaura borylation is arguably the more versatile and user-friendly approach. Its tolerance for a wide array of functional groups, use of non-pyrophoric reagents, and operational simplicity make it the preferred method in many modern research and process chemistry settings. The stability and ease of purification of the intermediate boronate ester are significant practical advantages.

Ultimately, the optimal choice is dictated by the specific constraints and objectives of the research program, including scale, cost, safety protocols, and the chemical environment of the substrate.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Boron sees the light- A visible light induced organocatalytic borylation of aryl chlorides. (2019, June 4). Organic Process Research & Development. Retrieved February 27, 2026, from [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Suzuki Cross Coupling Reaction-A Review. (2012, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. (2012, July 18). HETEROCYCLES. Retrieved February 27, 2026, from [Link]

  • New aryl boronates are stable on silica gel and easy-to-handle. (2022, July 13). Gifu Pharmaceutical University. Retrieved February 27, 2026, from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Retrieved February 27, 2026, from [Link]

  • How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Metal-halogen exchange. (2019). ETH Zurich. Retrieved February 27, 2026, from [Link]

  • Purification of boronic acids?. (2017, December 19). Reddit. Retrieved February 27, 2026, from [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023, June 7). Medium. Retrieved February 27, 2026, from [Link]

  • Miyaura borylation. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

3-Chloro-4-ethylphenylboronic acid molecular weight and formula

Technical Monograph: 3-Chloro-4-ethylphenylboronic Acid Content Type: Technical Guide / Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Chemical Identity & Physiochemical Profile...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Chloro-4-ethylphenylboronic Acid

Content Type: Technical Guide / Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Chemical Identity & Physiochemical Profile

3-Chloro-4-ethylphenylboronic acid is a specialized organoboron building block used primarily in the construction of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-chloro substituent relative to the ethyl group, which provides specific steric and electronic properties useful for tuning the lipophilicity and metabolic stability of drug candidates.

Core Data Specification
ParameterValueTechnical Note
IUPAC Name (3-Chloro-4-ethylphenyl)boronic acid
Molecular Formula C₈H₁₀BClO₂ Confirmed via elemental summation (C₆H₃ core + C₂H₅ + Cl + B(OH)₂).
Molecular Weight 184.43 g/mol Monoisotopic Mass: ~184.05 Da.
Physical State Solid (Powder)Typically off-white to pale yellow.
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents (Hexane).
pKa (Calculated) ~8.5 - 9.0The electron-withdrawing Cl atom (inductive effect) slightly increases acidity compared to phenylboronic acid.
Structural Visualization (DOT)

Figure 1: Structural decomposition of 3-Chloro-4-ethylphenylboronic acid highlighting functional zones.

Stability & Handling: The Boroxine Cycle

Critical Insight for Researchers: Like most boronic acids, 3-Chloro-4-ethylphenylboronic acid is in a dynamic equilibrium with its trimeric anhydride form, known as a boroxine . This dehydration occurs spontaneously upon storage or heating, leading to variations in melting point and apparent stoichiometry.

  • Implication: If your reaction stoichiometry is sensitive, you must account for the boroxine content. The boroxine usually reverts to the acid form under the aqueous basic conditions of a Suzuki coupling.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative deborylation.

Boroxine_Equilibrium Acid 3 x Boronic Acid Monomer (C8H10BClO2) Process Dehydration (-3 H2O) (Reversible) Acid->Process Boroxine Boroxine Trimer (Cyclic Anhydride) Process->Boroxine

Figure 2: The dehydration equilibrium. In aqueous basic media (Suzuki conditions), the equilibrium shifts left (Active Monomer).

Synthetic Utility: Suzuki-Miyaura Coupling

This compound is utilized to introduce the 3-chloro-4-ethylphenyl moiety. The ortho-chloro group exerts a steric influence that can retard transmetallation compared to unsubstituted phenylboronic acids.

Mechanistic Considerations
  • Oxidative Addition: The aryl halide partner adds to Pd(0).[1]

  • Transmetallation (Rate Limiting): The boronate species transfers the aryl group to the Palladium center.

    • Challenge: The steric bulk of the ortho-Cl and para-Ethyl groups requires an activated boronate "ate" complex (formed by base) to facilitate this step.

  • Reductive Elimination: Formation of the C-C bond.

Recommended Protocol: Sterically Demanding Coupling

Standard conditions may result in low yields due to the ortho-substituent. The following protocol uses SPhos, a ligand designed to handle steric hindrance.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3-Chloro-4-ethylphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a reaction vial, charge Pd(OAc)₂ and SPhos. Add Toluene (anhydrous) and stir at RT for 5 mins to generate the active catalytic species.

  • Substrate Addition: Add the Aryl Bromide, 3-Chloro-4-ethylphenylboronic acid , and solid K₃PO₄.

  • Degassing: Seal the vial and purge with Argon for 5 minutes (balloon method) to remove O₂ (oxygen promotes homocoupling and catalyst poisoning).

  • Reaction: Add degassed water. Heat the mixture to 100°C for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Suzuki_Workflow Start Start: Reagents + Solvent Cat Catalyst Activation (Pd(OAc)2 + SPhos) Start->Cat Heat Heating (100°C) Transmetallation Cat->Heat + Base + Boronic Acid Workup Biphasic Workup (EtOAc / H2O) Heat->Workup Product Isolated Biaryl Product Workup->Product

Figure 3: Optimized workflow for coupling sterically hindered boronic acids.

Structural Analytics & Validation

When verifying the identity of this compound (or its derivatives), look for these characteristic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Boronic Hydroxyls: Broad singlet around δ 8.0–8.2 ppm (2H, disappears with D₂O shake).

    • Aromatic Region: Three protons.

      • H-2 (between B and Cl): Doublet or singlet (meta coupling), typically deshielded (~7.6–7.8 ppm).

      • H-5 and H-6: Multiplets (~7.3–7.5 ppm).

    • Ethyl Group:

      • Methylene (-CH₂-): Quartet at ~2.6–2.7 ppm.

      • Methyl (-CH₃): Triplet at ~1.2 ppm.

  • Mass Spectrometry (ESI-):

    • Boronic acids often ionize poorly in ESI+. In ESI- (negative mode), look for the [M-H]⁻ peak or the methoxy-adduct [M+OMe]⁻ if methanol is used as solvent.

    • Note: Boron has two isotopes (¹⁰B and ¹¹B) in a 1:4 ratio. Expect a characteristic isotopic pattern.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • PubChem Compound Summary. (n.d.). Boronic acid derivatives and physiochemical properties. Link

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Foundational

Custom Synthesis of 3-Chloro-4-ethylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the custom synthesis of 3-Chloro-4-ethylphenylboronic acid, a valuable building block in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the custom synthesis of 3-Chloro-4-ethylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Recognizing the pivotal role of substituted phenylboronic acids in the construction of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, this document outlines two robust and field-proven synthetic pathways. The guide delves into the strategic synthesis of a key precursor, 1-chloro-2-ethyl-4-iodobenzene, and subsequently details its conversion to the target boronic acid via both a Grignard reagent-based approach and a palladium-catalyzed Miyaura borylation. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Significance of 3-Chloro-4-ethylphenylboronic Acid

Substituted arylboronic acids are indispensable tools in modern synthetic chemistry, primarily due to their versatility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The 3-chloro-4-ethylphenyl moiety is a prevalent structural motif in a variety of biologically active compounds, and the corresponding boronic acid serves as a crucial intermediate for their synthesis. Its utility spans the development of novel therapeutics, agrochemicals, and advanced materials.[1] The presence of the chloro and ethyl substituents offers specific steric and electronic properties that can influence the pharmacological profile of the final molecule.

This guide presents a detailed roadmap for the reliable and scalable synthesis of 3-Chloro-4-ethylphenylboronic acid, empowering researchers to access this key building block for their discovery programs.

Strategic Synthesis of the Key Precursor: 1-Chloro-2-ethyl-4-iodobenzene

A critical aspect of a successful custom synthesis is the efficient preparation of a suitable starting material. For the synthesis of 3-Chloro-4-ethylphenylboronic acid, a logical and readily accessible precursor is 1-chloro-2-ethyl-4-iodobenzene. The synthetic strategy for this intermediate involves a two-step sequence starting from the commercially available 2-chloro-1-ethyl-4-nitrobenzene.

Step 1: Reduction of 2-Chloro-1-ethyl-4-nitrobenzene to 4-Chloro-3-ethylaniline

The initial step involves the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation; however, a common and effective method utilizes iron powder in the presence of an acid, such as hydrochloric acid, in a suitable solvent like ethanol or a mixture of ethanol and water. This method is often preferred in laboratory settings due to its cost-effectiveness and relatively mild reaction conditions.

Experimental Protocol: Synthesis of 4-Chloro-3-ethylaniline

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-1-ethyl-4-nitrobenzene (1.0 eq) and ethanol.

  • With vigorous stirring, add iron powder (3.0-5.0 eq).

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-3-ethylaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Diazotization of 4-Chloro-3-ethylaniline and Sandmeyer-type Iodination

The conversion of the synthesized aniline to the corresponding aryl iodide is efficiently achieved through a Sandmeyer reaction.[2][3] This classic transformation involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by the introduction of iodine using a potassium iodide solution.

Experimental Protocol: Synthesis of 1-Chloro-2-ethyl-4-iodobenzene

  • In a beaker, dissolve 4-chloro-3-ethylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-chloro-2-ethyl-4-iodobenzene can be purified by vacuum distillation or column chromatography.

Synthesis of 3-Chloro-4-ethylphenylboronic acid: Two Proven Methodologies

With the key precursor, 1-chloro-2-ethyl-4-iodobenzene, in hand, the target boronic acid can be synthesized via two principal methods: the Grignard reaction followed by borylation, or a direct palladium-catalyzed Miyaura borylation.

Method A: Grignard Reagent Formation and Borylation

This classical approach involves the formation of a Grignard reagent from the aryl iodide, which is then quenched with a trialkyl borate ester, followed by acidic workup to yield the boronic acid.[4]

Experimental Workflow: Grignard-based Synthesis

G A 1-Chloro-2-ethyl-4-iodobenzene C Grignard Reagent Formation A->C B Magnesium Turnings Anhydrous THF B->C E Borylation C->E In situ D Triisopropyl Borate D->E F Aqueous Acid Workup E->F G 3-Chloro-4-ethylphenylboronic acid F->G

Caption: Grignard-based synthesis workflow.

Experimental Protocol: Grignard-based Synthesis of 3-Chloro-4-ethylphenylboronic acid

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine (as an activator).

  • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Dissolve 1-chloro-2-ethyl-4-iodobenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl iodide solution to initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

  • Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the Grignard reagent solution to the triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to a pH of approximately 2-3 with 2M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-Chloro-4-ethylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate).

Method B: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile method for the direct conversion of aryl halides to arylboronic esters.[5] This reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can be readily hydrolyzed to the desired boronic acid.

Reaction Mechanism: Miyaura Borylation

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-I) ArPdOB Ar-Pd(II)-O-B(pin)₂(L₂) ArPdX->ArPdOB Transmetalation (B₂pin₂ / Base) ArPdOB->Pd0 Reductive Elimination ArBpin Ar-B(pin)₂ ArPdOB->ArBpin Product 3-Chloro-4-ethylphenylboronate ester ArI 1-Chloro-2-ethyl-4-iodobenzene B2pin2 Bis(pinacolato)diboron

Caption: Simplified mechanism of Miyaura borylation.

Experimental Protocol: Miyaura Borylation of 1-Chloro-2-ethyl-4-iodobenzene

  • To a Schlenk flask, add 1-chloro-2-ethyl-4-iodobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Add a palladium catalyst, such as PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronate ester can be purified by column chromatography on silica gel.

  • For hydrolysis to the boronic acid, the purified boronate ester is dissolved in a mixture of THF and water, and an acid (e.g., HCl) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The boronic acid is then extracted with an organic solvent, washed, dried, and concentrated. Recrystallization yields the pure 3-Chloro-4-ethylphenylboronic acid.

Characterization and Data

The identity and purity of the synthesized 3-Chloro-4-ethylphenylboronic acid should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR Aromatic protons in the expected region with appropriate splitting patterns. A broad singlet corresponding to the B(OH)₂ protons. Signals for the ethyl group (a quartet and a triplet).
¹³C NMR Aromatic carbons with the carbon attached to the boron atom appearing at a characteristic downfield shift. Signals for the ethyl group carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₈H₁₀BClO₂.
Melting Point A sharp melting point range consistent with a pure compound.

Conclusion

This in-depth technical guide has detailed two reliable and adaptable synthetic routes for the custom synthesis of 3-Chloro-4-ethylphenylboronic acid. By first outlining the strategic preparation of the key precursor, 1-chloro-2-ethyl-4-iodobenzene, and subsequently providing comprehensive protocols for both Grignard-based and palladium-catalyzed borylation methods, this document serves as a valuable resource for researchers in the pharmaceutical and chemical industries. The emphasis on mechanistic understanding and detailed experimental procedures is intended to facilitate the successful and efficient synthesis of this important building block, thereby accelerating research and development efforts in the creation of novel and complex molecules.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995, 60 (23), 7508–7510.
  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 1884, 17 (2), 1633–1635.
  • Takagi, J.; Takahashi, K.; Ishiyama, T.; Miyaura, N. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: A Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society, 2002, 124 (27), 8001–8006.
  • Hodgson, H. H. The Sandmeyer Reaction. Chemical Reviews, 1947, 40 (2), 251–277.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.
  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 2010, 132 (50), 17701–17703.
  • Leconte, N.; Le-Huu, A.; Abarca, B.; Ballesteros, R.; Chadla, A. A convenient one-pot synthesis of arylboronic acids from aryl bromides. Tetrahedron Letters, 2007, 48 (43), 7655-7657.
  • PubChem. 1-Chloro-2-ethyl-4-iodobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-3-ethylaniline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. N-ETHYL-p-CHLOROANILINE. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 3-Chloro-4-ethylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Khan Academy. Sandmeyer reaction. [Link]

  • Scribd. Sandmeyer Reaction Overview and Procedure. [Link]

  • The Essential Role of Boronic Acids in Modern Organic Synthesis. [Link]

Sources

Exploratory

3-Chloro-4-ethylphenylboronic acid vs 3-Chloro-4-methylphenylboronic acid

3-Chloro-4-ethylphenylboronic acid vs. 3-Chloro-4-methylphenylboronic acid: A Technical Guide for SAR Optimization Executive Summary This guide analyzes the structural, physicochemical, and synthetic distinctions between...

Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-4-ethylphenylboronic acid vs. 3-Chloro-4-methylphenylboronic acid: A Technical Guide for SAR Optimization

Executive Summary

This guide analyzes the structural, physicochemical, and synthetic distinctions between 3-Chloro-4-methylphenylboronic acid (Methyl-Analog) and 3-Chloro-4-ethylphenylboronic acid (Ethyl-Analog) . While the methyl variant is a commoditized building block, the ethyl analog represents a strategic tool for "molecular obesity" management in late-stage lead optimization—specifically for modulating lipophilicity (


LogP 

+0.5) and filling hydrophobic pockets without altering the core electronic signature of the 3-chloroarene scaffold.

Part 1: Physicochemical Profiling & Structural Logic

The transition from a methyl to an ethyl group at the para-position (relative to boron) introduces critical changes in van der Waals volume and lipophilicity while maintaining the electronic deactivation provided by the meta-chlorine atom.

Comparative Data Table
Feature3-Chloro-4-methylphenylboronic acid 3-Chloro-4-ethylphenylboronic acid
CAS Number 175883-63-3 Custom / Non-Catalog (Precursor: 1-Bromo-3-chloro-4-ethylbenzene)
Molecular Weight 170.40 g/mol 184.43 g/mol
LogP (Calc) ~2.3~2.8 (+0.5 shift)
Steric Volume ~23 ų (Methyl)~38 ų (Ethyl)
Electronic Effect

= -0.17 (Weak Donor)

= -0.15 (Weak Donor - similar)
Metabolic Risk Benzylic oxidation (High)

-1 oxidation (Medium) + Benzylic (High)
Solubility Moderate (crystalline lattice)Lower (increased lipophilicity disrupts lattice less than expected)
Structural Analysis (The "Meta-Cl" Effect)

In both molecules, the chlorine atom is located at the 3-position (meta to the boronic acid, ortho to the alkyl group).

  • Electronic Impact: The Cl atom exerts an inductive withdrawing effect (-I), lowering the pKa of the boronic acid compared to a simple tolylboronic acid. This facilitates transmetallation in Suzuki couplings by increasing the Lewis acidity of the boron center.

  • Steric Impact: The Cl atom creates a "steric wall" on one side of the alkyl group, forcing the ethyl chain (in the ethyl analog) to adopt specific conformations to minimize

    
     strain.
    

Part 2: Synthetic Utility (The Suzuki-Miyaura Reaction)

The primary application of these reagents is C-C bond formation. Despite the increased bulk of the ethyl group, the coupling efficiency is largely governed by the ortho-substituents (the 3-Cl and 5-H).

Mechanistic Workflow: Transmetallation Dynamics

The 4-alkyl group is para to the boronic acid (the reaction site). Therefore, it does not impose direct steric hindrance on the Palladium center during the transmetallation step. However, the 3-chloro group does.

  • Methyl Analog: Rapid coupling; standard conditions apply.

  • Ethyl Analog: Rate is comparable to the methyl analog. The ethyl tail points away from the catalyst interface.

SuzukiMechanism cluster_sterics Steric Influence Cat Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Cat->OxAdd Initiation TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Pd(II)-Ar species Boron Boronate Complex [Ar'-B(OH)3]- Boron->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Cat Regeneration Note 3-Cl: Minor hindrance 4-Et/Me: No hindrance (Para) Note->TransMet

Figure 1: Catalytic cycle emphasizing that the 4-position substitution (Methyl vs. Ethyl) has minimal steric impact on the critical Transmetallation step.

Part 3: Medicinal Chemistry Implications (SAR)

The choice between Methyl and Ethyl is rarely about synthetic feasibility and almost always about Pharmacokinetics (PK) and Binding Affinity .

The "Magic Methyl" vs. Ethyl Switch
  • Binding Pocket Filling: If the methyl analog leaves a small hydrophobic cavity (approx 15-20 ų) unfilled in the target protein, switching to ethyl can gain ~0.5–1.0 kcal/mol of binding energy via Van der Waals interactions.

  • Lipophilicity Tax: The ethyl group adds ~0.5 to the LogP. If the lead compound is already highly lipophilic (LogP > 4), this switch may degrade solubility and metabolic stability (the "Methyl, Ethyl, Futile" paradigm).

Metabolic Soft Spots
  • Methyl: The benzylic carbon is a prime target for CYP450 hydroxylation.

  • Ethyl: Introduces a secondary metabolic route. The terminal methyl of the ethyl group (

    
    -oxidation) or the benzylic methylene can be attacked. However, the steric bulk of the adjacent 3-Cl can sometimes protect the benzylic position of the ethyl group more effectively than the methyl group.
    

Part 4: Experimental Protocols

Since the 3-Chloro-4-ethylphenylboronic acid is often non-catalog, the following protocol describes its synthesis from the commercially available precursor 1-bromo-4-ethylbenzene .

Workflow A: Synthesis of the Boronic Acid

Step 1: Regioselective Chlorination

  • Reagents: 1-Bromo-4-ethylbenzene, NCS (N-Chlorosuccinimide), Triflic Acid (catalytic).

  • Logic: The Ethyl group is a stronger ortho/para activator than the deactivating Bromo group. Chlorination occurs ortho to the Ethyl group.

  • Product:1-Bromo-3-chloro-4-ethylbenzene .[1]

Step 2: Lithium-Halogen Exchange & Borylation

  • Precursor: 1-Bromo-3-chloro-4-ethylbenzene.

  • Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)3), anhydrous THF.

Detailed Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1-Bromo-3-chloro-4-ethylbenzene (10 mmol) and anhydrous THF (50 mL). Cool to -78 °C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (11 mmol) dropwise over 15 mins. The Br-Li exchange is faster than Cl-Li exchange; the Cl atom remains intact. Stir for 30 mins at -78 °C.

  • Quench: Add Triisopropyl borate (12 mmol) rapidly. Stir at -78 °C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Hydrolysis: Quench with 1M HCl (30 mL). Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.[2][3] Concentrate.

  • Purification: Recrystallize from Hexane/EtOAc (Boronic acids can be sticky; avoid silica columns if possible to prevent anhydride formation).

Workflow B: General Suzuki Coupling (Applicable to Both)
  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Robust for aryl chlorides/boronic acids.

  • Base: K2CO3 (3 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Temp: 80-100 °C.

DecisionMatrix Start Lead Optimization Decision Q1 Is the Binding Pocket Deep/Hydrophobic? Start->Q1 Q2 Is LogP < 3.0? Q1->Q2 Yes (Space available) Methyl Select Methyl Analog (Standard) Q1->Methyl No (Tight fit) Q2->Methyl No (Solubility risk) Ethyl Select Ethyl Analog (Potency Boost) Q2->Ethyl Yes (Room for lipophilicity)

Figure 2: Decision matrix for selecting between Methyl and Ethyl variants during Lead Optimization.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Sigma-Aldrich. "3-Chloro-4-methylphenylboronic acid Product Specification." Link

  • Leeson, P. D., & Springthorpe, B. (2007). "The influence of drug-like concepts on decision-making in medicinal chemistry." Nature Reviews Drug Discovery, 6(11), 881-890. Link

Sources

Foundational

3-Chloro-4-ethylbenzene boronic acid derivatives list

An In-Depth Technical Guide to 3-Chloro-4-ethylbenzene Boronic Acid and its Derivatives: Synthesis, Reactivity, and Applications Introduction In the landscape of modern organic synthesis and medicinal chemistry, phenylbo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-4-ethylbenzene Boronic Acid and its Derivatives: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids stand out as exceptionally versatile building blocks.[1] Their stability, ease of handling, and unique reactivity have positioned them as indispensable reagents, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This guide focuses on a specific, highly functionalized member of this class: 3-Chloro-4-ethylbenzene boronic acid . The presence of three distinct functional handles—the boronic acid, a chloro group, and an ethyl group—on a central phenyl ring makes this compound and its derivatives particularly valuable for constructing complex molecular architectures.

For researchers in drug discovery, such scaffolds are of paramount importance. The specific substitution pattern allows for fine-tuning of steric and electronic properties, which is critical for optimizing ligand-protein interactions and improving pharmacokinetic profiles.[4] This document provides a comprehensive overview of the synthesis of the parent boronic acid, its derivatization through key reactions, and its applications as a strategic component in the development of novel chemical entities.

Physicochemical and Structural Properties

Understanding the fundamental properties of 3-Chloro-4-ethylbenzene boronic acid is essential for its effective use in synthesis. The data presented below are based on the analysis of structurally similar compounds, such as 3-chlorophenylboronic acid and 4-ethylphenylboronic acid, to provide a reliable profile.[5][6]

PropertyValue / DescriptionSource
Molecular Formula C₈H₁₀BClO₂-
Molecular Weight 184.43 g/mol -
Appearance Expected to be a white to off-white crystalline powder.[6]
Melting Point Estimated to be in the range of 150-190 °C, by comparison with analogs.[6]
Solubility Soluble in polar organic solvents such as methanol, THF, and dioxane.[3][7]
Key Structural Features An sp²-hybridized boron atom with a vacant p-orbital, making it a mild Lewis acid. The molecule is prone to dehydration to form a cyclic trimeric anhydride (a boroxine).[8]
CAS Number Not explicitly available in search results; related compounds include 3-Chlorophenylboronic acid (63503-60-6) and 4-Ethylphenylboronic acid (63139-21-9).[6]

Synthesis of 3-Chloro-4-ethylphenylboronic Acid

The most reliable and widely adopted method for the synthesis of aryl boronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][9] This pathway offers high yields and tolerates a range of functional groups.

Synthetic Workflow: Grignard Pathway

The synthesis originates from the corresponding aryl halide, in this case, a halogenated 4-ethyl-chlorobenzene. The Grignard reagent is formed and then reacted at low temperatures with trimethyl borate to prevent over-addition.[10] Subsequent hydrolysis yields the target boronic acid.

SynthesisWorkflow A 1-Bromo-3-chloro-4-ethylbenzene C Grignard Reagent (3-Chloro-4-ethylphenylmagnesium bromide) A->C Initiation 1 B Magnesium (Mg) turnings in dry THF E Boronate Ester Intermediate C->E Borylation 2 D Trimethyl Borate B(OMe)₃ @ -78 °C G 3-Chloro-4-ethylbenzene boronic acid E->G Hydrolysis 3 F Aqueous Acid Workup (e.g., HCl) SuzukiCycle Pd0 Pd(0)L₂ PdII_Aryl Ar'-Pd(II)L₂-X Pd0->PdII_Aryl 1 ArylHalide Ar'-X ArylHalide->Pd0 OxAdd Oxidative Addition PdII_Diaryl Ar'-Pd(II)L₂-Ar PdII_Aryl->PdII_Diaryl 2 BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->BoronicAcid Boronate->PdII_Aryl Transmetal Transmetalation PdII_Diaryl->Pd0 3 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Derivatization

Causality Statement: This protocol provides a robust starting point for coupling 3-Chloro-4-ethylbenzene boronic acid. The choice of SPhos as a ligand is deliberate for its effectiveness with a broad range of substrates, including challenging aryl chlorides. [11]Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Setup: To a dry Schlenk flask, add 3-Chloro-4-ethylbenzene boronic acid (1.2 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a portion of the reaction solvent (e.g., 1,4-dioxane). [11]3. Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the reaction solvent (e.g., 1,4-dioxane and degassed water, typically in a 4:1 to 10:1 ratio). [11]4. Reaction: Add the catalyst premix to the flask. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl derivative. [11]

Applications in Drug Discovery and Development

The incorporation of boron, specifically in the form of boronic acids, into medicinal chemistry programs has surged since the FDA approval of the proteasome inhibitor Bortezomib (Velcade®). [12][13]Boronic acids can act as reversible covalent inhibitors, forming stable but reversible bonds with nucleophilic residues (like serine or threonine) in enzyme active sites. [14]

  • Enzyme Inhibition: Boron-containing compounds have been successfully developed as inhibitors for various enzymes, including proteasomes and β-lactamases. [12][13]The synthesis of derivatives using 3-Chloro-4-ethylbenzene boronic acid allows for the exploration of new chemical space in the search for potent and selective enzyme inhibitors.

  • Scaffold for Molecular Libraries: The title compound is an ideal starting point for creating libraries of diverse small molecules. The boronic acid functional group serves as a handle for Suzuki coupling, while the chloro and ethyl groups provide vectors for further modification or for establishing key interactions within a biological target. [15]* Improved Pharmacological Properties: The strategic placement of substituents can enhance a compound's metabolic stability, cell permeability, and overall pharmacokinetic profile. A recent technique known as decarboxylative borylation allows for the conversion of common carboxylic acid-containing drugs into their boronic acid counterparts, which can exhibit superior properties. [16]Synthesizing derivatives from building blocks like 3-Chloro-4-ethylbenzene boronic acid is a proactive approach to embedding these favorable properties early in the discovery process.

Analytical Characterization

Confirming the structure and purity of synthesized 3-Chloro-4-ethylbenzene boronic acid and its derivatives is crucial. Standard analytical techniques are employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. ¹¹B NMR is particularly useful for observing the boron environment, helping to distinguish between the boronic acid and its anhydride (boroxine) forms. [17]* Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound. [17]

Conclusion

3-Chloro-4-ethylbenzene boronic acid is a highly valuable and versatile reagent for chemical synthesis and drug discovery. Its well-defined substitution pattern offers multiple points for molecular elaboration, making it a strategic building block for creating novel compounds with potential therapeutic applications. The synthetic routes to this compound are robust and well-established, and its primary application in Suzuki-Miyaura cross-coupling provides a reliable method for generating a diverse array of biaryl and heteroaryl derivatives. For researchers aiming to innovate at the intersection of chemistry and biology, mastering the use of such functionalized boronic acids is an essential skill.

References

  • Bandyopadhyay, A., et al. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • Dąbrowski, M., et al. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Roy, A., et al. (2018). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Retrieved from [Link]

  • Science.gov. (n.d.). phenylboronic acid functionalized: Topics. Retrieved from [Link]

  • Lewandowski, M., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Akhtar, M. S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • ResearchGate. (n.d.). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Isoquinoline-5-boronic acid, HCl. CAS 1256345-46-6. Retrieved from [Link]

  • Neto, J. B. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

  • American Elements. (n.d.). (2-Fluoro-6-hydroxyphenyl)boronic acid. CAS 1256345-60-4. Retrieved from [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Akhtar, M. S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). (4-ethylphenyl)boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Hall, D. G. (Ed.). (2011).
  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • Arzt, M., et al. (2014).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Steric Congestion in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in moder...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Steric Congestion in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] This palladium-catalyzed transformation is integral to the synthesis of a vast array of complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[1][2] However, as synthetic targets grow in complexity, chemists are increasingly faced with the challenge of coupling sterically hindered fragments. The presence of bulky substituents near the reaction centers can dramatically impede the key steps of the catalytic cycle, leading to low or no yield of the desired product.[3]

This technical guide provides an in-depth exploration of the strategies and protocols developed to overcome the challenges associated with palladium-catalyzed cross-coupling of sterically hindered boronic acids. We will delve into the mechanistic nuances, the critical role of ligand design, and provide field-proven protocols to empower researchers in this demanding area of synthesis.

The Mechanistic Hurdles of Steric Hindrance

The efficiency of the Suzuki-Miyaura coupling hinges on a delicate balance of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Steric bulk on either the organohalide or the boronic acid partner can create significant kinetic barriers at each of these stages.

  • Oxidative Addition: This initial step, where the aryl halide adds to the Pd(0) complex, can be sluggish with sterically encumbered and electron-rich substrates.[3]

  • Transmetalation: Often the rate-determining step, transmetalation involves the transfer of the organic group from the boron atom to the palladium center.[5][6][7] Bulky substituents can hinder the necessary approach and coordination of the boronate complex to the palladium, thereby slowing down this crucial transfer.

  • Reductive Elimination: The final, bond-forming step can also be impeded by steric congestion around the palladium center, making it difficult for the two organic partners to couple and regenerate the active Pd(0) catalyst.[3]

The choice of ligands, base, and solvent becomes paramount in navigating these obstacles. Bulky, electron-rich phosphine ligands, for example, have been shown to facilitate both oxidative addition and reductive elimination, while careful selection of the base is crucial for activating the boronic acid without causing unwanted side reactions.[5]

Visualizing the Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle cluster_challenges Steric Hindrance Challenges Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

The Critical Role of Ligand Design

The evolution of highly effective phosphine ligands and N-heterocyclic carbenes (NHCs) has been a driving force in overcoming the limitations of sterically demanding cross-couplings.[8][9] These ligands are not merely spectators; they actively modulate the electronic and steric properties of the palladium center to facilitate each step of the catalytic cycle.

  • Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and Amphos are characterized by their significant steric bulk and strong electron-donating ability.[3][10] The steric bulk promotes the formation of monoligated palladium species, which are often more reactive in oxidative addition. The electron-rich nature of these ligands increases the electron density on the palladium center, which in turn facilitates the oxidative addition of even challenging aryl chlorides.[11]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. This stability can be advantageous in preventing catalyst decomposition at the high temperatures often required for coupling hindered substrates.[8]

  • "Steric-on-Demand" Ligands: A newer concept in ligand design involves ligands that can adapt their steric profile during the catalytic cycle. This flexibility can be crucial for balancing the competing steric demands of oxidative addition and reductive elimination.

Application Protocols for Sterically Hindered Couplings

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of sterically demanding substrates. Optimization of reaction parameters is often necessary to achieve the best results for a specific combination of coupling partners.

Protocol 1: General Procedure for Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from methodologies proven effective for challenging couplings utilizing a bulky phosphine ligand.[3]

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Sterically hindered arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Amphos (or a similar bulky phosphine ligand; 0.024 mmol, 2.4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol)

  • Anhydrous dioxane (or toluene; ~4 mL)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, charge a dry reaction vial with the aryl bromide, arylboronic acid, and potassium phosphate.

  • Catalyst Pre-mixing: In a separate vial, dissolve the Pd(OAc)₂ and Amphos in approximately 2 mL of the reaction solvent. Stir this mixture at room temperature for 10-15 minutes.

  • Reaction Initiation: Transfer the catalyst solution to the vial containing the substrates and base using a syringe. Rinse the catalyst vial with the remaining solvent and add it to the reaction mixture.

  • Reaction Conditions: Seal the reaction vial and heat to 100-110 °C with vigorous stirring for 12-24 hours.[3]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling of an Aryl Chloride

Microwave irradiation can significantly accelerate cross-coupling reactions, which is particularly beneficial for substrates prone to decomposition at prolonged high temperatures.[11]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium pre-catalyst (e.g., derived from an amine-phosphine ligand; 2 mol%)

  • Cesium carbonate (Cs₂CO₃; 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine the aryl chloride, arylboronic acid, palladium pre-catalyst, and cesium carbonate.

  • Solvent Addition: Add the anhydrous solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 120-150 °C) for 15-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizing the Experimental Workflow

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Ligand and Base Effects

The choice of ligand and base is critical for the success of sterically hindered couplings. The following table summarizes the performance of different catalytic systems in a model reaction.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (1)BI-DIME (2)K₃PO₄ (2)Toluene11031[12]
2Pd(OAc)₂ (1)AntPhos (2)K₃PO₄ (2)Toluene11070-99[12]
3Pd(OAc)₂ (2)Amphos (2.4)K₃PO₄ (2)Dioxane100Varies[3]
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O80-100Varies[1]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common problems and potential solutions:

  • Low or No Yield:

    • Inefficient Oxidative Addition: Increase the reaction temperature or switch to a more electron-rich, bulky ligand.[3]

    • Catalyst Deactivation: Ensure strictly inert reaction conditions by using degassed solvents and maintaining a positive pressure of an inert gas like argon or nitrogen.[3] Consider using a more stable pre-catalyst.

    • Poor Reagent Quality: Use freshly purchased or purified reagents and ensure solvents are anhydrous.

  • Formation of Side Products:

    • Protodeboronation: This occurs when the boronic acid reacts with water before transmetalation.[3] Using anhydrous conditions and a stronger base can sometimes mitigate this. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be beneficial.[5][13]

    • Dehalogenation: This side reaction can be suppressed by ensuring strictly inert conditions and by using bulky ligands that favor reductive elimination over β-hydride elimination.[3]

Conclusion: Enabling the Synthesis of Tomorrow's Molecules

The palladium-catalyzed cross-coupling of sterically hindered boronic acids is a challenging yet essential transformation in modern organic chemistry. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, researchers can successfully forge even the most congested carbon-carbon bonds. The continued development of novel ligands and robust protocols will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of increasingly complex and impactful molecules for the advancement of science and medicine.

References

  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine - Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC.
  • 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing).
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis | Request PDF - ResearchG
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology.

Sources

Application

Application Note: Strategic Use of 3-Chloro-4-ethylphenylboronic Acid in the Synthesis and Evaluation of Selective Dopamine D₃ Receptor Antagonists

Abstract The dopamine D₃ receptor (D₃R) is a high-value therapeutic target for neuropsychiatric disorders, including schizophrenia and substance use disorder. A significant challenge in developing D₃R-targeted therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dopamine D₃ receptor (D₃R) is a high-value therapeutic target for neuropsychiatric disorders, including schizophrenia and substance use disorder. A significant challenge in developing D₃R-targeted therapeutics is achieving high selectivity over the structurally homologous D₂ receptor (D₂R) to mitigate the risk of motor side effects. This application note provides a comprehensive guide for researchers on utilizing 3-Chloro-4-ethylphenylboronic acid as a key building block in the synthesis of novel D₃R antagonists. We detail a robust Suzuki-Miyaura coupling protocol and a subsequent in vitro screening cascade, including radioligand binding and functional cAMP assays, to characterize the affinity, selectivity, and potency of newly synthesized compounds. This guide is designed to provide both the practical "how" and the critical "why" behind each step, empowering drug development professionals to accelerate their discovery programs.

Introduction: The D₃ Receptor and the Quest for Selectivity

The dopamine D₃ receptor, a member of the D₂-like family of G-protein coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward.[1][2] This localization makes it a compelling target for treating the negative and cognitive symptoms of schizophrenia, as well as for interventions in addiction and relapse behaviors.[1][3][4] Unlike D₂ receptors, which are abundant in motor control pathways, the D₃ receptor's restricted distribution offers a therapeutic window to modulate dopaminergic signaling while avoiding extrapyramidal side effects and hyperprolactinemia commonly associated with D₂R blockade.[1][5]

The primary hurdle in D₃R drug discovery is the high degree of amino acid sequence homology between the D₂R and D₃R orthosteric binding sites (OBS), where dopamine naturally binds.[6] This similarity makes achieving selectivity a formidable challenge. Modern medicinal chemistry strategies often overcome this by designing ligands that extend beyond the OBS to interact with a non-conserved secondary binding pocket (SBP), thereby conferring selectivity.[1][6][7]

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in this endeavor, enabling the modular construction of complex biaryl structures.[8][9] The choice of boronic acid is therefore a critical design element. 3-Chloro-4-ethylphenylboronic acid is a strategic building block for several reasons:

  • Probing Hydrophobic Pockets: The ethyl group can engage with hydrophobic residues within the receptor's binding site, potentially enhancing affinity.

  • Modulating Electronics and Binding: The meta-chloro substituent alters the electronic properties of the phenyl ring and can form specific halogen bonds, influencing both affinity and pharmacokinetic properties.

  • Vector for SAR Exploration: This moiety provides a well-defined vector for systematic structure-activity relationship (SAR) studies, allowing chemists to fine-tune ligand properties for optimal selectivity and potency.

This document outlines the complete workflow from synthesis to in vitro validation, leveraging 3-Chloro-4-ethylphenylboronic acid as a scaffold for novel D₃R antagonist discovery.

Synthesis via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoborane (3-Chloro-4-ethylphenylboronic acid) and an organohalide (e.g., an aryl bromide or triflate representing the core scaffold of a potential antagonist).

Principle of the Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X (Palladacycle) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-B(OH)₂ (Boronic Acid) + Base pd2_r2 R¹-Pd(II)L₂-R² transmetal->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim product R¹-R² (Coupled Product) red_elim->product product->pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the core scaffold (R¹-X).

  • Transmetalation: The organic group from the base-activated boronic acid (R²) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[8][10]

Protocol: Synthesis of a Biaryl D₃R Antagonist Scaffold

This protocol describes a general method for coupling 3-Chloro-4-ethylphenylboronic acid with a hypothetical heterocyclic bromide core (e.g., a 4-bromopiperidine derivative).

Materials:

  • Heterocyclic Bromide Core (1.0 eq)

  • 3-Chloro-4-ethylphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 eq)

  • Potassium Phosphate (K₃PO₄; 3.0 eq), finely ground

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the heterocyclic bromide core (1.0 eq), 3-Chloro-4-ethylphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, suspend Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane. Stir for 5-10 minutes. This pre-forms the active catalytic species.

  • Reaction Setup: Add the catalyst mixture to the main reaction vessel.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles. Causality Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing is crucial for reaction efficiency.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

In Vitro Characterization and Screening Cascade

Once synthesized, the novel compounds must be evaluated for their affinity and functional activity at D₃ and D₂ receptors. A well-defined screening cascade ensures efficient identification of promising candidates.

Screening_Cascade start Synthesized Compound (with 3-Chloro-4-ethylphenyl moiety) primary_bind Primary Screen: D₃R Radioligand Binding Assay start->primary_bind ki_d3 Determine D₃R Affinity (Ki) primary_bind->ki_d3 selectivity_bind Secondary Screen: D₂R Radioligand Binding Assay ki_d3->selectivity_bind ki_d2 Determine D₂R Affinity (Ki) selectivity_bind->ki_d2 calculate_selectivity Calculate Selectivity (Ki D₂ / Ki D₃) ki_d2->calculate_selectivity functional_assay Functional Screen: cAMP Antagonism Assay calculate_selectivity->functional_assay If Selective ic50 Determine Functional Potency (IC₅₀) functional_assay->ic50 lead Promising D₃R Antagonist ic50->lead

Figure 2: Workflow for the in vitro evaluation of novel D₃R antagonists.
Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a high-affinity radioligand from the receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human D₂ or D₃ receptors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Spiperone (a common D₂/D₃ antagonist radioligand).[11][12]

  • Non-specific binding (NSB) control: 10 µM (+)-Butaclamol.[13][14]

  • Test compounds dissolved in DMSO.

  • 96-well plates, glass fiber filter mats (e.g., Whatman GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (TB), non-specific binding (NSB), and test compound competition.

  • Component Addition: To each well, add in the following order:

    • 50 µL Assay Buffer (for TB wells) OR 50 µL of 10 µM (+)-Butaclamol (for NSB wells) OR 50 µL of test compound at various concentrations (11-point curve, e.g., 10 µM to 10 pM).

    • 50 µL of [³H]-Spiperone diluted in Assay Buffer (final concentration ~0.3 nM, near its Kₑ for D₃R).[11]

    • 100 µL of diluted cell membrane preparation (e.g., 5-15 µg protein/well).

  • Incubation: Incubate the plate at room temperature (25 °C) for 90-120 minutes to reach equilibrium.[11][15]

  • Harvesting: Terminate the binding by rapid vacuum filtration through a glass fiber filter mat pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[11]

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality Note: Rapid washing with ice-cold buffer removes unbound radioligand while minimizing the dissociation of bound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag or plate, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site fit) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol: Functional cAMP Antagonism Assay

This assay measures a compound's ability to function as an antagonist by blocking the agonist-induced inhibition of intracellular cyclic AMP (cAMP) production.

Materials:

  • HEK293 or CHO cells stably expressing human D₃ receptors.

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES).

  • D₃R Agonist: Quinpirole.

  • Adenylyl Cyclase Stimulator: Forskolin.[16]

  • Test compounds.

  • cAMP detection kit (e.g., Promega cAMP-Glo™[17], Cisbio HTRF®[16]).

  • 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed D₃R-expressing cells into a 384-well plate and culture overnight.

  • Antagonist Incubation: Wash the cells with Stimulation Buffer. Add the test compounds at various concentrations and incubate for 15-30 minutes at 37°C. Causality Note: This pre-incubation allows the antagonist to occupy the receptor before the agonist is introduced.

  • Agonist Challenge: Add a mixture of Forskolin (e.g., 1-10 µM final concentration) and a D₃R agonist like Quinpirole (at its EC₈₀ concentration). Expert Insight: Forskolin stimulates adenylyl cyclase to produce a robust cAMP signal. The Gi-coupled D₃R, when activated by an agonist, will inhibit this signal. An effective antagonist will prevent this inhibition, restoring the cAMP level towards the level seen with Forskolin alone.[16]

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., by measuring luminescence or fluorescence).[17]

  • Data Analysis: Plot the measured signal (e.g., luminescence) against the log concentration of the test compound. Use a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value, which represents the concentration of antagonist that restores the signal halfway back to the Forskolin-only control.

Data Interpretation and Advancement

The data generated from these assays allow for a quantitative assessment of the newly synthesized compounds.

Quantitative Data Summary

Results should be compiled into a clear, comparative format.

Compound IDD₃R Kᵢ (nM)D₂R Kᵢ (nM)Selectivity Ratio (D₂R Kᵢ / D₃R Kᵢ)D₃R cAMP IC₅₀ (nM)
Lead-001 1.51501005.2
Lead-002 2.34519.68.1
Lead-003 0.8250312.52.5

Table 1: Example data table for summarizing the in vitro properties of novel D₃R antagonists incorporating the 3-chloro-4-ethylphenyl moiety.

Interpretation:

  • A lower Kᵢ value indicates higher binding affinity.

  • A higher selectivity ratio indicates greater preference for the D₃R over the D₂R. A ratio >100 is often considered highly selective.[1]

  • A lower IC₅₀ value in the functional assay indicates higher potency as an antagonist.

In the example above, Lead-003 emerges as the most promising compound due to its sub-nanomolar affinity for D₃R, excellent >300-fold selectivity over D₂R, and potent functional antagonism. The SAR from such a table can guide the next round of synthesis, perhaps by modifying the core scaffold while retaining the beneficial 3-chloro-4-ethylphenyl group.

Conclusion

3-Chloro-4-ethylphenylboronic acid is a valuable and strategically sound building block for the synthesis of novel dopamine D₃ receptor antagonists. Its use in a well-executed Suzuki-Miyaura coupling reaction, combined with a systematic in vitro screening cascade, provides a powerful and efficient pathway for identifying potent and, crucially, selective D₃R ligands. The protocols and insights provided in this application note offer a validated framework for researchers aiming to develop next-generation therapeutics for complex neuropsychiatric conditions.

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI - NIH. [Link]

  • cAMP Assays in GPCR Drug Discovery. PubMed. [Link]

  • Pharmacological targeting of dopamine D3 receptors: Possible clinical applications of selective drugs. PubMed. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol. [Link]

  • Dopamine D3 Receptor Antagonists as Therapeutic Agents. PubMed. [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. [Link]

  • In vivo occupancy of dopamine D3 receptors by antagonists produces neurochemical and behavioral effects of potential relevance to attention-deficit-hyperactivity disorder. PubMed. [Link]

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. *Bench

Sources

Method

Application Note: A Systematic Approach to the Optimized Synthesis of 3-Chloro-4-ethylphenylboronic Acid via Grignard Reagent Formation

An Application Guide for Drug Development Professionals and Organic Chemists Abstract The synthesis of arylboronic acids is a cornerstone of modern medicinal chemistry, primarily due to their indispensable role in Suzuki...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The synthesis of arylboronic acids is a cornerstone of modern medicinal chemistry, primarily due to their indispensable role in Suzuki-Miyaura cross-coupling reactions.[1][2] This application note provides a comprehensive, experience-driven guide to the optimization of the Grignard-mediated synthesis of 3-Chloro-4-ethylphenylboronic acid. We address the specific challenges posed by the electronically deactivated and sterically hindered nature of the 3-chloro-4-ethylphenyl chloride precursor. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a systematic workflow for optimizing the critical stages of the synthesis: Grignard reagent formation, boronate ester trapping, and final hydrolysis/purification. Detailed protocols, troubleshooting guides, and safety considerations are provided to empower researchers to achieve high-yield, scalable, and reproducible results.

Introduction: The Challenge of Unreactive Aryl Chlorides

Grignard reagents (RMgX) are powerful nucleophiles essential for forming new carbon-carbon bonds.[3][4][5][6] Their preparation involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[7][8] While aryl bromides and iodides are common substrates, the corresponding aryl chlorides are often more economical and readily available starting materials. However, their higher bond dissociation energy and lower reactivity present significant challenges, often leading to sluggish or failed reaction initiation.

The target molecule, 3-Chloro-4-ethylphenylboronic acid, requires the formation of a Grignard reagent from 1,3-dichloro-4-ethylbenzene or a related precursor. The presence of an electron-withdrawing chloro group deactivates the aromatic ring, making the C-Cl bond less susceptible to oxidative insertion by magnesium. This inherent lack of reactivity is the primary hurdle to overcome for a successful synthesis. This guide will detail a multi-faceted optimization strategy focusing on magnesium activation, solvent selection, and advanced reagent formulations.

Foundational Principles: Ensuring a Validated Experimental System

The success of any Grignard reaction hinges on the rigorous exclusion of atmospheric moisture and oxygen. Grignard reagents are potent bases and will readily react with protic sources, such as water, which quenches the reagent and reduces yield.[9][10]

Essential Preparatory Protocol: Apparatus and Reagents
  • Glassware: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be meticulously cleaned and flame-dried under a high vacuum or oven-dried at >120°C for several hours.[11] The apparatus should be assembled while hot and immediately placed under a positive pressure of an inert gas (Argon or Nitrogen).[12]

  • Solvents: Anhydrous solvents are mandatory.[10][13] While commercially available anhydrous solvents are of high quality, it is best practice to use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers). Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether for less reactive chlorides due to its superior solvating ability and higher boiling point, which allows for a wider temperature range.[12][14][15][16]

  • Reagents: The aryl chloride precursor must be free of moisture. Liquid starting materials should be distilled and stored over molecular sieves. Magnesium turnings should be of high purity and have a shiny, metallic appearance.[17] Dull, oxidized turnings will exhibit significantly reduced reactivity.[8][18]

Optimization Stage 1: Grignard Reagent Formation

This is the most critical and often most challenging stage. The goal is to achieve reliable and complete conversion of the aryl chloride to the corresponding Grignard reagent, 3-chloro-4-ethylphenylmagnesium chloride.

The Role of Magnesium Activation

Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[18][19] Disrupting this layer is crucial for initiating the reaction.

G cluster_0 Pre-Reaction Setup cluster_1 Initiation & Formation A Flame-Dry Glassware Under Inert Gas B Charge with Mg Turnings (1.2 equiv) A->B C Add Anhydrous Solvent (e.g., THF) B->C D Add Activator (e.g., I₂, 1,2-dibromoethane) C->D E Add Small Aliquot of Aryl Chloride Solution D->E F Observe Initiation (Exotherm, Bubbling, Color Change) E->F G Slowly Add Remaining Aryl Chloride Solution F->G H Maintain Gentle Reflux (1-2 hours) G->H I Formation Complete (Dark, Cloudy Solution) H->I caption Workflow for Grignard Reagent Formation.

Caption: Workflow for Grignard Reagent Formation.

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodMechanismObservational CueAdvantagesDisadvantages
Iodine (I₂) Crystal Reacts with Mg to form MgI₂, etching the surface.[11][19]Brown/purple color of I₂ disappears.Simple, widely used.Can promote Wurtz coupling side reactions.[16]
1,2-Dibromoethane Reacts with Mg to form MgBr₂ and ethene gas.[10][19]Vigorous bubbling (ethene evolution).Highly effective, provides clear visual confirmation.Introduces another halide to the system.
Mechanical Agitation Crushing turnings or sonication physically breaks the MgO layer.[19]N/AChemical-free.Can be difficult to implement in standard setups.
Protocol for Optimized Grignard Formation
  • Setup: Assemble a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of Argon.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the flask. If the turnings appear dull, briefly stir them in situ under Argon to mechanically abrade the surface.

  • Initiation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[12][20] Add enough anhydrous THF to just cover the magnesium.

  • Reagent Addition: In the dropping funnel, prepare a solution of 3-chloro-4-ethylphenyl chloride (1.0 equivalent) in anhydrous THF. Add approximately 5-10% of this solution to the magnesium suspension.[12]

  • Monitoring Initiation: The reaction may require a gentle warming with a heat gun to initiate.[14][20] Successful initiation is marked by the disappearance of the iodine color, gentle bubbling, and a noticeable exotherm, causing the solvent to boil.[10][12] An ice bath should be kept on hand to control a vigorous reaction.[11][21]

  • Completion: Once initiated, add the remaining aryl chloride solution dropwise at a rate sufficient to maintain a steady reflux.[14][20] After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all magnesium has reacted.[22] The final solution should appear as a dark, cloudy grey/brown suspension.

Advanced Strategy: "Turbo-Grignard" Reagents for Unreactive Chlorides

For particularly stubborn aryl chlorides, the formation of a "Turbo-Grignard" reagent using lithium chloride (LiCl) is a highly effective strategy.[15] LiCl breaks up the dimeric and oligomeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species.[15][17]

  • Modification to Protocol: Add anhydrous LiCl (1.0 - 1.2 equivalents) to the flask along with the magnesium turnings before solvent addition. The subsequent steps remain the same. This method often facilitates Grignard formation at lower temperatures and can significantly improve yields for challenging substrates.[15][23]

Optimization Stage 2: Boronation and Hydrolysis

Once the Grignard reagent has been successfully formed, it is reacted with a borate ester to form a boronate ester intermediate. This is subsequently hydrolyzed to the desired boronic acid.

Key Experimental Parameters
  • Electrophile: Trimethyl borate or triisopropyl borate are common choices. Triisopropyl borate is often preferred as its greater steric hindrance can help minimize the common side reaction where a second Grignard molecule adds to the initial boronate ester.[24]

  • Temperature: This addition is highly exothermic. The reaction must be cooled significantly, typically to -78 °C (a dry ice/acetone bath), before the addition of the borate ester.[22] This low temperature is critical to prevent over-addition of the nucleophilic Grignard reagent.

  • Stoichiometry: A slight excess of the borate ester (1.2 - 1.5 equivalents) is often used to ensure complete consumption of the valuable Grignard reagent.[1][2]

G cluster_0 Boronation cluster_1 Hydrolysis & Work-up A Cool Grignard Solution to -78 °C C Add Borate Solution Dropwise to Grignard at -78 °C A->C B Prepare Solution of Trialkyl Borate (1.2 eq) in THF B->C D Stir at -78 °C for 1h, then Warm to RT Overnight E Cool Reaction to 0 °C D->E F Slowly Quench with Aqueous Acid (e.g., 2M HCl) E->F G Separate Organic Layer F->G H Extract Aqueous Layer with Organic Solvent G->H I Combine Organic Layers, Dry, and Concentrate H->I caption Workflow for Boronation and Hydrolysis.

Caption: Workflow for Boronation and Hydrolysis.

Protocol for Boronation and Hydrolysis
  • Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Borate Addition: In a separate, dry flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred Grignard solution, ensuring the internal temperature does not rise above -60 °C.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 2M HCl) until the mixture becomes acidic.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Optimization Stage 3: Purification

Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to streak on the column.[25]

Table 2: Purification Strategies for Arylboronic Acids

MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a minimum of hot solvent and allowing it to cool slowly.Can provide very pure material.Requires finding a suitable solvent system; can have lower recovery.
Acid/Base Extraction Dissolving the crude material in an organic solvent and extracting with a basic aqueous solution. The boronic acid forms a water-soluble boronate salt. The aqueous layer is then acidified, and the pure boronic acid is back-extracted into an organic solvent.Effective for removing non-acidic impurities.Can be labor-intensive.
Derivatization Conversion to a more stable, crystalline derivative (e.g., with diethanolamine) for purification, followed by hydrolysis to release the pure boronic acid.[26]Can yield highly pure material.Adds extra steps to the synthesis.

For 3-Chloro-4-ethylphenylboronic acid, a combination of acid/base extraction followed by recrystallization from a mixed solvent system (e.g., hexanes/ethyl acetate) is a robust starting point for achieving high purity.

Troubleshooting Common Issues

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions A Reaction Fails to Initiate S1 Cause: Passivated Mg, Wet Reagents Solution: Use fresh Mg, re-dry glassware/solvents, use stronger activator (1,2-dibromoethane). A->S1 B Low Yield of Grignard (Confirmed by Titration) S2 Cause: Incomplete Reaction, Quenching Solution: Increase reflux time, check for leaks in inert gas setup, re-verify solvent dryness. B->S2 C Low Yield of Boronic Acid (High Recovery of Arene) S3 Cause: Inefficient Trapping/Hydrolysis Solution: Verify borate quality, ensure addition at -78 °C, check pH during work-up. C->S3 D Significant Byproduct Formation (e.g., Biaryl Homocoupling) S4 Cause: Wurtz Coupling Solution: Add aryl chloride solution more slowly, ensure good stirring, consider lower reaction temperature after initiation. D->S4 caption Troubleshooting Guide for Grignard Synthesis.

Caption: Troubleshooting Guide for Grignard Synthesis.

Safety and Handling

  • Pyrophoric Nature: Grignard reagents can be pyrophoric and react violently with air and water.[13][27] All operations must be conducted in a chemical fume hood under an inert atmosphere.[21][28]

  • Flammable Solvents: Ethereal solvents like THF and diethyl ether are highly flammable.[11][13] Ensure no ignition sources are present.

  • Exothermic Reactions: Both the formation and quenching of Grignard reagents are highly exothermic and can lead to runaway reactions if not controlled.[13][21] Always have an appropriate cooling bath ready.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves at all times.[13][21]

Conclusion

The successful synthesis of 3-Chloro-4-ethylphenylboronic acid via the Grignard pathway is an achievable goal that hinges on a systematic and well-informed approach to optimization. By focusing on meticulous preparation, effective magnesium activation, precise temperature control during boronation, and appropriate purification strategies, researchers can overcome the challenges posed by this unreactive aryl chloride. The use of advanced techniques, such as the formation of "Turbo-Grignard" reagents, provides a powerful tool for enhancing reactivity and achieving high yields. This guide serves as a robust framework for developing a reliable and scalable synthesis for this and other valuable arylboronic acids in the drug discovery pipeline.

References

  • Benchchem. Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • University of California, Irvine. 25. The Grignard Reaction.
  • Quora. What are Grignard reagent preparation precautions during preparation?. Available from: [Link]

  • American Chemical Society. Grignard Reaction. Available from: [Link]

  • Benchchem. Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Wikipedia. Grignard reagent. Available from: [Link]

  • Google Patents. CA2297780A1 - Synthesis of aryl boronic acids.
  • Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. Available from: [Link]

  • University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]

  • Root, K. S., Deutch, J., & Whitesides, G. M. Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. Journal of the American Chemical Society. Available from: [Link]

  • Denmark Group. Mechanism of Grignard Reagent Formation. Available from: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

  • Google Patents. WO1999064428A1 - Synthesis of aryl boronic acids.
  • American Chemical Society. Arylboronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available from: [Link]

  • Oreate AI. Unlocking the Magic of Grignard Reagents: Your Friendly Guide to Making Them. Available from: [Link]

  • Gifu Pharmaceutical University. New aryl boronates are stable on silica gel and easy-to-handle. Available from: [Link]

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available from: [Link]

  • Reddit. Purification of boronic acids?. Available from: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]

  • University of California, Irvine. 19. The Grignard Reaction. Available from: [Link]

  • American Chemical Society. Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. Available from: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]

  • Elsevier. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry. Available from: [Link]

  • Google Patents. US2881225A - Preparation of grignard reagents.
  • ResearchGate. 2764 PDFs | Review articles in GRIGNARD REACTION. Available from: [Link]

  • PubMed. Formation of grignard reagents from aryl halides: effective radical probes hint at a nonparticipation of dianions in the mechanism. The Journal of Organic Chemistry. Available from: [Link]

  • Reddit. Troubleshooting my grignard reactions. Available from: [Link]

  • JETIR Research Journal. a review article on grignard reaction. Available from: [Link]

  • ResearchGate. Optimization of the Grignard reagent formation. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available from: [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters. Available from: [Link]

  • Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent. Available from: [Link]

  • Synfacts. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Available from: [Link]

  • ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Organic Syntheses Procedure. 5. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Selective Borylation of 4-Bromo-2-chloro-1-ethylbenzene via Low-Temperature Lithiation

Introduction: Navigating Chemoselectivity in Dihaloarene Functionalization The synthesis of functionalized arylboronic acids and their corresponding esters is a cornerstone of modern organic chemistry, primarily due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Chemoselectivity in Dihaloarene Functionalization

The synthesis of functionalized arylboronic acids and their corresponding esters is a cornerstone of modern organic chemistry, primarily due to their indispensable role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These building blocks are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the regioselective functionalization of polyhalogenated aromatic compounds presents a significant synthetic challenge, requiring precise control over reaction conditions to differentiate between multiple reactive sites.

This application note provides a detailed protocol for the selective borylation of 4-Bromo-2-chloro-1-ethylbenzene. The strategy hinges on a low-temperature, kinetically controlled halogen-metal exchange, leveraging the differential reactivity of C-Br and C-Cl bonds towards organolithium reagents. By carefully controlling the reaction parameters, the bromine atom is selectively exchanged for lithium, creating an aryllithium intermediate that is subsequently trapped with a boron electrophile. This guide offers an in-depth explanation of the underlying mechanism, a step-by-step experimental procedure, and critical insights for researchers in synthetic and medicinal chemistry.

Reaction Scheme

Figure 1: Selective lithiation-borylation of 4-Bromo-2-chloro-1-ethylbenzene.

Part 1: Mechanism and Scientific Rationale

The Principle of Halogen-Metal Exchange

The core of this protocol is the halogen-metal exchange reaction, a powerful tool for generating organolithium species from organic halides.[1] The reaction proceeds via a nucleophilic attack of the carbanionic portion of the organolithium reagent (in this case, the butyl group of n-BuLi) on the halogen atom of the aryl halide. This process is generally under kinetic control, and its rate is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl >> F.[1][2]

This reactivity difference is the key to achieving chemoselectivity in the lithiation of 4-Bromo-2-chloro-1-ethylbenzene. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more susceptible to exchange with n-butyllithium.

The Critical Role of Low Temperature

Performing the lithiation at cryogenic temperatures (typically -78 °C) is paramount for several reasons:

  • Kinetic Control: At -78 °C, the reaction is firmly under kinetic control, maximizing the selectivity for the more reactive C-Br bond. At higher temperatures, the less reactive C-Cl bond might begin to react, or other side reactions could occur.

  • Stability of the Aryllithium Intermediate: The generated aryllithium species, (2-chloro-4-ethylphenyl)lithium, is highly reactive and unstable at higher temperatures. Cryogenic conditions prevent its decomposition or reaction with the solvent (e.g., THF).[3]

  • Suppression of Side Reactions: Low temperatures suppress potential side reactions such as ortho-lithiation (deprotonation of the aromatic ring), which can be facilitated by the chloro and ethyl substituents.

Quenching with the Boron Electrophile

Once the aryllithium intermediate is formed, it is quenched with a boron electrophile. A common and effective choice is triisopropyl borate, B(OiPr)₃. The highly nucleophilic carbon of the aryllithium attacks the electrophilic boron atom, displacing one of the isopropoxide groups to form a lithium borate "ate" complex.[4][5] Subsequent acidic workup hydrolyzes the remaining isopropoxide groups to yield the desired (2-chloro-4-ethylphenyl)boronic acid.

Part 2: Safety Protocols and Reagent Handling

WARNING: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[6][7] This entire procedure must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves.[8][9]

  • Inert Atmosphere: All glassware must be oven- or flame-dried and cooled under a stream of inert gas. The reaction must be performed using Schlenk line or glovebox techniques.

  • Quenching: Never add water or protic solvents directly to concentrated n-BuLi. A proper quenching station with an appropriate non-combustible material like dry sand should be available.[8] Small excesses of n-BuLi in the reaction vessel can be quenched at low temperature by the slow addition of isopropanol, followed by methanol, and finally water.

  • Waste Disposal: All n-BuLi contaminated waste is hazardous and must be disposed of according to institutional guidelines.[8]

Part 3: Detailed Experimental Protocol

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-chloro-1-ethylbenzene>98%e.g., Sigma-AldrichStore under inert gas.
n-Butyllithium (n-BuLi)2.5 M in hexanese.g., Sigma-AldrichPyrophoric. Titrate before use for accurate concentration.
Triisopropyl borate>98%e.g., Sigma-AldrichMoisture sensitive.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similare.g., MilliporeSigmaFreshly distilled from Na/benzophenone or from a solvent purifier.
Hydrochloric Acid (HCl)2 M aqueousN/AFor work-up.
Diethyl ether (Et₂O)ACS GradeN/AFor extraction.
Saturated aq. NaCl (Brine)N/AN/AFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)N/AN/AFor drying.
Dry Ice / AcetoneN/AN/AFor -78 °C bath.
Schlenk Flasks and LineN/AN/AEssential for inert atmosphere.
Syringes and NeedlesN/AN/AMust be oven-dried.
Step-by-Step Procedure
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Addition: To the flask, add 4-Bromo-2-chloro-1-ethylbenzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition. A color change to yellow or orange may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise via syringe. The addition is typically exothermic; add slowly to keep the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approx. 12-16 hours) by removing the cooling bath.

  • Quenching: Cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M aqueous HCl until the pH is ~1-2. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude boronic acid.

  • Purification: Arylboronic acids can often be purified by recrystallization from a suitable solvent system (e.g., water, or a mixed solvent system like hexanes/ethyl acetate). Alternatively, if the product is difficult to handle, it can be converted to its more stable pinacol ester derivative for easier purification by silica gel chromatography.[10][11] Purification of boronic acids by standard silica gel chromatography can be challenging due to their polarity and tendency to dehydrate into boroxines.[12][13]

Part 4: Data and Workflow Visualization

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Substrate 4-Bromo-2-chloro-1-ethylbenzeneDihaloarene for selective functionalization.
Reagent n-Butyllithium (n-BuLi)Strong base/nucleophile for halogen-metal exchange.
Stoichiometry 1.1 equivalents of n-BuLiA slight excess ensures complete consumption of the starting material.
Solvent Anhydrous Tetrahydrofuran (THF)Solubilizes reagents and accelerates the exchange reaction compared to alkanes.
Temperature -78 °CEnsures kinetic control for C-Br selectivity and stabilizes the aryllithium.
Reaction Time 1 hour (Lithiation), Overnight (Borylation)Allows for complete exchange and subsequent reaction with the borate ester.
Electrophile Triisopropyl borateCommon, effective boron source.
Work-up Acidic (aq. HCl)Hydrolyzes the borate ester to the desired boronic acid.
Expected Yield 60-85% (unoptimized)Typical range for this type of transformation.
Experimental Workflow Diagram

Lithiation_Borylation_Workflow Workflow for Selective Borylation cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification Setup Flame-dry glassware Assemble Schlenk flask Inert Establish Inert Atmosphere (Nitrogen/Argon) Setup->Inert Add_Substrate Add Substrate & Anhydrous THF Inert->Add_Substrate Cooling Cool to -78 °C (Dry Ice / Acetone) Add_Substrate->Cooling Lithiation Dropwise add n-BuLi Stir for 1h @ -78 °C Cooling->Lithiation Borylation Dropwise add B(OiPr)3 Slowly warm to RT overnight Lithiation->Borylation Quench Quench with 2M HCl @ 0 °C Borylation->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purify Product (Recrystallization) Dry->Purify

Caption: A flowchart of the key experimental steps.

Part 5: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive n-BuLi.2. Wet solvent or glassware.3. Temperature too high.1. Titrate n-BuLi solution before use.2. Ensure all glassware is rigorously dried and solvent is anhydrous.3. Maintain strict temperature control at -78 °C during lithiation.
Mixture of Isomers Loss of selectivity due to temperature being too high during n-BuLi addition.Add n-BuLi very slowly to maintain the internal temperature below -70 °C. Ensure the cooling bath is efficient.
Presence of Butylbenzene Reaction of n-BuLi with the aryllithium intermediate (can be promoted by impurities).Use high-purity starting materials. Ensure efficient stirring.
Protonated Side Product Accidental quenching of the aryllithium intermediate by a proton source.Ensure solvent is anhydrous and the inert atmosphere is maintained. Check for leaks in the system.
Difficult Purification Boronic acids can be tricky to handle; formation of boroxine anhydrides.Consider converting the crude boronic acid to its pinacol ester by heating with pinacol in toluene with a Dean-Stark trap. Pinacol esters are generally more stable and easier to purify via silica gel chromatography.[10][11]

References

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (URL: )
  • SAFETY D
  • HAZARD SUMMARY - NJ.gov. (URL: )
  • n-Butyllithium - Safety D
  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - DSpace@MIT. (URL: [Link])

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC. (URL: [Link])

  • SAFETY D
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. (URL: [Link])

  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

  • Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])

  • How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])

  • Structure, Properties, and Preparation of Boronic Acid Derivatives - Wiley-VCH. (URL: [Link])

  • Process for preparing boronic and borinic acids - Google P
  • Can I remove boronic acid using Work up process? - ResearchGate. (URL: [Link])

  • Metal–halogen exchange - Wikipedia. (URL: [Link])

  • Why do halogen-metal exchanges happen? - Chemistry Stack Exchange. (URL: [Link])

  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides - ResearchGate. (URL: [Link])

  • Bromine-lithium exchange on gem-dibromoalkenes Part 1: batch vs microflow conditions - ePrints Soton. (URL: [Link])

  • Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes - Scilit. (URL: [Link])

  • Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions - MIT. (URL: [Link])

  • Lithium Halogen Exchange - University of Rochester. (URL: [Link])

  • The Role of Conjugation in the Halogen−Lithium Exchange Selectivity - Wiley Online Library. (URL: [Link])

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (URL: [Link])

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (URL: [Link])

  • Preparation method of arylboronic acid compound - Google P
  • Indolylboronic Acids: Preparation and Applications - MDPI. (URL: [Link])

  • Development and scale-up of a flow chemistry lithiation–borylation route - RSC Publishing. (URL: [Link])

  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration - ACS Publications. (URL: [Link])

  • Born again Boron - Scientific Update. (URL: [Link])

  • Lithiation–Borylation Methodology and its Application in Synthesis - University of Bristol. (URL: [Link])

  • Lithiation-Borylation Methodology and Its Application in Synthesis - SlideShare. (URL: [Link])

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group Meeting. (URL: [Link])

  • Mesityllithium as a Reagent for Chemoselective Halogen-Lithium Exchange Reaction - ResearchGate. (URL: [Link])

  • Metal-catalysed halogen exchange reactions of aryl halides - The Sheppard Group. (URL: [Link])

  • Directed chiral synthesis by way of .alpha.-chloro boronic esters - ACS Publications. (URL: [Link])

  • Lithiation–borylation methodology in the total synthesis of natural products - SciSpace. (URL: [Link])

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC. (URL: [Link])

  • Standard Lithiation–Borylation A user's guide - University of Bristol. (URL: [Link])

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction - Magritek. (URL: [Link])

  • Lithiation of benzene - ResearchGate. (URL: [Link])

  • Chemoselective deprotonative lithiation of azobenzenes: reactions and mechanisms - ACS Publications. (URL: [Link])

  • Controlling chemoselectivity in the lithiation of substituted aromatic tertiary amides - University of Manchester. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: [Link])

  • Directed Metalation: A Survival Guide - Baran Lab. (URL: [Link])

  • Isobutylboronic acid pinacol ester - Organic Syntheses. (URL: [Link])

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC. (URL: [Link])

Sources

Method

The Chan-Lam Coupling: A Comprehensive Guide to C-N, C-O, and C-S Bond Formation Using 3-Chloro-4-ethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals The Chan-Lam coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Chan-Lam coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-heteroatom bonds.[1][2][3] This reaction, which utilizes a copper catalyst to couple arylboronic acids with a wide range of N-H, O-H, and S-H containing compounds, has become an invaluable tool in medicinal chemistry and materials science.[4][5] Its appeal lies in its generally mild reaction conditions, tolerance to a variety of functional groups, and the use of readily available and relatively inexpensive copper catalysts.[1][3][6] This guide provides an in-depth exploration of Chan-Lam coupling protocols with a specific focus on the application of 3-Chloro-4-ethylphenylboronic acid, a versatile building block for the synthesis of complex molecules.

Understanding the Chan-Lam Coupling: Mechanism and Key Parameters

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of aryl-nitrogen, aryl-oxygen, and aryl-sulfur bonds.[2] The reaction is catalyzed by copper complexes and can often be conducted at room temperature and open to the air, a significant advantage over other cross-coupling methods like the Buchwald-Hartwig reaction which typically requires palladium catalysts and inert atmospheres.[2][3]

The mechanism of the Chan-Lam coupling is complex and has been the subject of extensive study.[2][5] A generally accepted catalytic cycle involves the formation of a copper(II)-aryl species from the arylboronic acid. This intermediate then coordinates with the heteroatom nucleophile (amine, alcohol, or thiol). A subsequent reductive elimination from a transient copper(III) intermediate furnishes the desired C-X bond and regenerates a copper(I) species, which is then re-oxidized to copper(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[2][3]

Chan-Lam Coupling Catalytic Cycle Arylboronic Acid (ArB(OH)2) Arylboronic Acid (ArB(OH)2) Cu(II)-Aryl [Ar-Cu(II)] Arylboronic Acid (ArB(OH)2)->Cu(II)-Aryl Transmetalation Cu(II) Cu(II) Cu(II)->Cu(II)-Aryl Cu(III) Intermediate [Ar-Cu(III)-X] Cu(II)-Aryl->Cu(III) Intermediate Coordination Heteroatom Nucleophile (H-X) H-X (N, O, S) Heteroatom Nucleophile (H-X)->Cu(III) Intermediate Product (Ar-X) Product (Ar-X) Cu(III) Intermediate->Product (Ar-X) Reductive Elimination Cu(I) Cu(I) Cu(III) Intermediate->Cu(I) Cu(I)->Cu(II) Oxidation Oxidant Oxidant (e.g., O2) Oxidant->Cu(II)

Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.

Several key parameters influence the success and efficiency of the Chan-Lam coupling:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst, although other copper salts such as copper(II) triflate (Cu(OTf)₂) and copper(I) salts can also be effective.[7] In some cases, the choice of the copper source can significantly impact the reaction yield.[8]

  • Base: A base is often required to facilitate the deprotonation of the heteroatom nucleophile and to promote the transmetalation step.[9] Common bases include triethylamine (Et₃N), pyridine, and inorganic bases like potassium carbonate (K₂CO₃).[7][9] The choice of base can be critical and often needs to be optimized for a specific substrate combination.[9]

  • Solvent: A variety of solvents can be used, with dichloromethane (DCM), methanol (MeOH), and toluene being common choices.[10] The solvent can influence the solubility of the reactants and the stability of the catalytic species.[10]

  • Ligand: While many Chan-Lam couplings proceed without an additional ligand, the use of ligands such as pyridine, bipyridine, or phenanthroline can sometimes improve the reaction rate and yield, particularly for challenging substrates.[7][11]

  • Atmosphere: A key advantage of the Chan-Lam coupling is its ability to be performed in the presence of air, as oxygen often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[3][6] However, in some cases, conducting the reaction under an inert atmosphere or with a specific oxidant can be beneficial.[8]

Application of 3-Chloro-4-ethylphenylboronic Acid in Chan-Lam Couplings

3-Chloro-4-ethylphenylboronic acid is a valuable building block in organic synthesis. The presence of the chloro and ethyl substituents on the phenyl ring can influence its reactivity in Chan-Lam couplings. The electron-withdrawing nature of the chlorine atom can affect the electronic properties of the boronic acid, while the ethyl group introduces steric bulk. These factors should be considered when optimizing reaction conditions.

General Protocols for Chan-Lam Coupling with 3-Chloro-4-ethylphenylboronic Acid

The following protocols provide a starting point for performing Chan-Lam couplings with 3-Chloro-4-ethylphenylboronic acid. Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary to achieve the best results for a specific substrate.

Protocol 1: C-N Bond Formation (Arylation of Amines)

This protocol describes the general procedure for the coupling of 3-Chloro-4-ethylphenylboronic acid with a primary or secondary amine.

Materials:

  • 3-Chloro-4-ethylphenylboronic acid

  • Amine (primary or secondary)

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Toluene

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3-Chloro-4-ethylphenylboronic acid (1.0 equiv), the amine (1.2 equiv), and copper(II) acetate (0.1 - 1.0 equiv).

  • Add the solvent (DCM or Toluene, to make a 0.1-0.5 M solution with respect to the boronic acid).

  • Add the base (triethylamine or pyridine, 2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature and open to the air. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to several days.[2]

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.

Table 1: Representative Conditions for C-N Coupling

ParameterConditionRationale
Copper Catalyst Cu(OAc)₂ (10-100 mol%)Readily available and generally effective for a wide range of amines.
Base Triethylamine or PyridineActs as a proton scavenger and can coordinate to the copper center.[6]
Solvent Dichloromethane or TolueneGood solvents for many organic substrates and compatible with the reaction conditions.
Temperature Room TemperatureMild conditions are often sufficient, minimizing side reactions.[2]
Atmosphere AirOxygen from the air serves as the terminal oxidant for the copper catalyst.[3]

Protocol 2: C-O Bond Formation (Arylation of Phenols)

This protocol outlines the general procedure for the synthesis of diaryl ethers by coupling 3-Chloro-4-ethylphenylboronic acid with a phenol.

Materials:

  • 3-Chloro-4-ethylphenylboronic acid

  • Phenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equiv), 3-Chloro-4-ethylphenylboronic acid (1.5-2.0 equiv), and copper(II) acetate (1.0-2.0 equiv).

  • Add DCM as the solvent to achieve a concentration of 0.1-0.5 M with respect to the phenol.

  • Add pyridine (2.0-3.0 equiv) to the mixture.

  • Stir the reaction at room temperature, open to the air, and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the desired diaryl ether.

Table 2: Representative Conditions for C-O Coupling

ParameterConditionRationale
Copper Catalyst Cu(OAc)₂ (stoichiometric)Often required in stoichiometric amounts for efficient O-arylation.
Base PyridineFacilitates the reaction and can act as a ligand.
Solvent DichloromethaneA common and effective solvent for this transformation.
Temperature Room TemperatureMild conditions are generally sufficient.[2]
Atmosphere AirProvides the necessary oxidant for the catalytic cycle.[3]

Protocol 3: C-S Bond Formation (Arylation of Thiols)

This protocol provides a general method for the synthesis of aryl thioethers from 3-Chloro-4-ethylphenylboronic acid and a thiol.

Materials:

  • 3-Chloro-4-ethylphenylboronic acid

  • Thiol

  • Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Toluene

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine the thiol (1.0 equiv), 3-Chloro-4-ethylphenylboronic acid (1.2 equiv), the copper catalyst (CuI or Cu(OAc)₂, 5-10 mol%), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Add the solvent (DMF or Toluene) to the flask.

  • Heat the reaction mixture to 80-110 °C and stir under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired aryl thioether.

Table 3: Representative Conditions for C-S Coupling

ParameterConditionRationale
Copper Catalyst CuI or Cu(OAc)₂ (catalytic)Catalytic amounts are often sufficient for S-arylation.[12]
Base K₂CO₃ or Cs₂CO₃Stronger inorganic bases are often required for thiols.
Solvent DMF or TolueneHigher boiling point solvents are typically used for C-S coupling.
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)While some C-S couplings can be run in air, an inert atmosphere is often preferred to prevent oxidation of the thiol.

Troubleshooting and Optimization

While the Chan-Lam coupling is a robust reaction, challenges such as low yields or the formation of side products can occur. Common side reactions include the homocoupling of the boronic acid and the oxidation of the starting materials.[6]

Troubleshooting Tips:

  • Low Yield:

    • Increase the amount of copper catalyst or base.

    • Vary the solvent to improve solubility or catalyst performance.

    • Increase the reaction temperature, particularly for less reactive substrates.

    • Consider the use of a ligand to enhance the catalytic activity.

  • Side Product Formation:

    • Ensure the use of pure starting materials and dry solvents.

    • For C-N and C-O couplings, the addition of molecular sieves can help to remove trace amounts of water, which can lead to the formation of phenol byproducts.[6]

    • An inert atmosphere may be beneficial in some cases to minimize oxidative side reactions.

Troubleshooting_Chan_Lam cluster_problem Problem cluster_solution Potential Solution Low Yield Low Yield Increase Catalyst/Base Increase Catalyst/Base Low Yield->Increase Catalyst/Base Vary Solvent Vary Solvent Low Yield->Vary Solvent Increase Temperature Increase Temperature Low Yield->Increase Temperature Add Ligand Add Ligand Low Yield->Add Ligand Side Products Side Products Use Pure Reagents Use Pure Reagents Side Products->Use Pure Reagents Add Molecular Sieves Add Molecular Sieves Side Products->Add Molecular Sieves Inert Atmosphere Inert Atmosphere Side Products->Inert Atmosphere

Caption: A flowchart illustrating common problems and potential solutions in Chan-Lam coupling reactions.

Conclusion

The Chan-Lam coupling is a highly valuable transformation in modern organic synthesis, providing a versatile and efficient means of forming C-N, C-O, and C-S bonds. The use of 3-Chloro-4-ethylphenylboronic acid in these reactions allows for the introduction of a substituted aryl moiety that is frequently found in biologically active molecules and advanced materials. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively apply and optimize these protocols to achieve their synthetic goals. The protocols provided herein serve as a solid foundation for the successful implementation of Chan-Lam couplings with this important building block.

References

  • Synthesis of alkylated amine 21 and alkyl aryl ether 22 through Chan–Lam coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Chan–Lam coupling. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Yuan, Z., et al. (2025, December 13). Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. Retrieved from [Link]

  • Bobb, A. M., et al. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. Retrieved from [Link]

  • An Optimized Ni-catalyzed Chan-Lam Type Coupling: Enantioretentive Access to Chiral N-Aryl Sulfinamides. (2022, December 15). PubMed. Retrieved from [Link]

  • Synthesis of N-arylated amide 110 through Chan–Lam coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Chan-Lam Coupling. (2022, July 10). YouTube. Retrieved from [Link]

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. (2025, October 16). Royal Society of Chemistry. Retrieved from [Link]

  • Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. (2016, July 26). Beilstein Journals. Retrieved from [Link]

  • Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents. (2022, November 1). Wiley Online Library. Retrieved from [Link]

  • Optimization of reaction conditions for the Chan-Lam coupling a. (n.d.). ResearchGate. Retrieved from [Link]

  • New finding of the Chan-Lam coupling. (2018, March 14). Is life worth living? Retrieved from [Link]

  • Recent advances in Chan–Lam coupling reaction. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Effects of solvent, temperature, and reaction time. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic applications and methodology development of Chan-Lam coupling: a review. (2019, February 15). SpringerLink. Retrieved from [Link]

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. (2016, August 1). Royal Society of Chemistry. Retrieved from [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2026, January 16). MDPI. Retrieved from [Link]

  • An Efficient Chan‐Lam S‐Arylation of Arylthioureas with Aryl Boronic Acids. (2025, October 18). ResearchGate. Retrieved from [Link]

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. (2025, October 16). PMC. Retrieved from [Link]

  • Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. (2019, November 22). ACS Publications. Retrieved from [Link]

  • Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. (n.d.). Hep Journals. Retrieved from [Link]

  • Synthesis of aryl thioethers through the N-chlorosuccinimide-promoted cross-coupling reaction of thiols with Grignard reagents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. (n.d.). SciSpace. Retrieved from [Link]

Sources

Application

Strategic Introduction of the 3-Chloro-4-ethylphenyl Moiety in Drug Discovery

Topic: 3-Chloro-4-ethylphenyl Moiety Introduction in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract The 3-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Chloro-4-ethylphenyl Moiety Introduction in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The 3-chloro-4-ethylphenyl moiety represents a privileged substructure in modern medicinal chemistry, offering a precise balance of steric bulk, lipophilicity, and metabolic stability. Unlike simple phenyl or tolyl groups, this specific substitution pattern leverages the "ortho-effect" of the chlorine atom to modulate conformation while the para-ethyl group provides hydrophobic filling without the metabolic liability of a methyl group. This application note details the rational design principles, physicochemical profiling, and validated synthetic protocols for introducing this moiety into diverse drug scaffolds.

Part 1: Rational Design & SAR Implications

Bioisosteric & Physicochemical Rationale

The introduction of a 3-chloro-4-ethylphenyl group is rarely accidental; it is a strategic maneuver to optimize Structure-Activity Relationships (SAR).

  • Metabolic Blocking: The para-ethyl group is less susceptible to rapid oxidation than a methyl group, while the meta-chlorine atom sterically hinders oxidative enzymes (e.g., CYPs) from attacking the benzylic position of the ethyl group.

  • Lipophilic Efficiency:

    • Chlorine (

      
      ):  Increases lipophilicity and fills hydrophobic pockets (e.g., the allosteric "back pocket" of kinase domains).
      
    • Ethyl (

      
      ):  Provides significant hydrophobic bulk (
      
      
      
      LogP ~ +1.0 vs. H) and induces a slight electron-donating effect (
      
      
      ), contrasting with the electron-withdrawing chlorine (
      
      
      ).
  • Conformational Lock: The meta-chlorine creates a steric clash with ortho-substituents on the scaffold (e.g., in biaryl systems), forcing the rings out of planarity. This is critical for disrupting

    
    -stacking in non-target proteins (reducing toxicity) or locking the bioactive conformation.[1]
    
Physicochemical Profiling Table

Data derived from standard Hansch parameters and consensus predictive modeling.

ParameterValue (Approx.)Impact on Drug Design
Fragment

Value
+1.73Significant increase in membrane permeability; risk of solubility issues.[1]
Hammett

(Total)
+0.22Net weak electron-withdrawing effect on the ring system.[1]
Molar Refractivity (MR) ~25.0High steric demand; requires a defined hydrophobic pocket.[1]
Metabolic Liability LowCl blocks metabolism at C3; Et is more stable than Me/t-Bu in certain contexts.[1]

Part 2: Synthetic Strategy & Decision Matrix

The introduction of this moiety depends heavily on the available functional handle on the core scaffold. We categorize the approaches into Carbon-Carbon (C-C) bond formation and Carbon-Nitrogen (C-N) bond formation.[1]

Strategic Decision Tree

The following diagram outlines the logical flow for selecting the optimal synthetic route based on scaffold functionality.

Synthesis_Decision_Tree Start Target Scaffold Functional Handle? Halide Aryl Halide (Cl, Br, I) Start->Halide Boronic Boronic Acid/Ester Start->Boronic Amine Amine (NH2) Start->Amine Route_Suzuki Route A: Suzuki-Miyaura Coupling Halide->Route_Suzuki C-C Bond Route_Buchwald Route B: Buchwald-Hartwig Amination Halide->Route_Buchwald C-N Bond Route_Rev_Suzuki Route C: Reverse Suzuki Boronic->Route_Rev_Suzuki Amine->Route_Buchwald Reagent_1 Reagent: 3-Cl-4-Et-Phenylboronic Acid Route_Suzuki->Reagent_1 Reagent_2 Reagent: 3-Cl-4-Et-Aniline Route_Buchwald->Reagent_2 Reagent_3 Reagent: 1-Bromo-3-Cl-4-Et-Benzene Route_Rev_Suzuki->Reagent_3

Figure 1: Synthetic decision matrix for selecting the optimal coupling strategy based on scaffold functionality.

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for attaching the moiety to heteroaromatic scaffolds (e.g., pyridines, pyrimidines).

Mechanism: Pd(0)-catalyzed cross-coupling between an aryl halide (scaffold) and 3-chloro-4-ethylphenylboronic acid. Challenge: The ortho-chlorine on the boronic acid adds steric hindrance, requiring active phosphine ligands.[1]

Materials:

  • Scaffold-Cl/Br (1.0 equiv)

  • 3-Chloro-4-ethylphenylboronic acid (1.2 equiv) [Commercially available or synthesized via Protocol C]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd₂(dba)₃ / SPhos for difficult chlorides.[1]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the aryl halide scaffold (1.0 mmol) and 3-chloro-4-ethylphenylboronic acid (1.2 mmol, 221 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 mmol, 41 mg).[1] Note: For sterically congested scaffolds, switch to Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent/Base: Inject degassed 1,4-dioxane (5 mL) and 2.0 M aq. K₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = Scaffold + 139 Da).[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2x).[1]

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for introducing the moiety as an aniline fragment (e.g., urea formation or kinase hinge binders).

Materials:

  • Scaffold-Cl/Br/OTf (1.0 equiv)

  • 3-Chloro-4-ethylaniline (1.2 equiv) [CAS: 50775-72-9][2]

  • Catalyst: Pd₂(dba)₃ (0.02 equiv)[1]

  • Ligand: XPhos or BrettPhos (0.04 equiv)[1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in Toluene (1 mL) at 60°C for 5 minutes to generate the active catalyst.

  • Reaction Assembly: To a reaction vial containing the Scaffold-Halide (1.0 mmol), add NaOtBu (135 mg, 1.4 mmol) and 3-chloro-4-ethylaniline (1.2 mmol, 187 mg).

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vial. Rinse with additional Toluene (4 mL).[1]

  • Heating: Seal and heat at 100°C for 2–6 hours. Note: The meta-Cl reduces nucleophilicity of the aniline slightly; higher temps may be required compared to simple anilines.

  • Quench: Filter hot through a Celite pad (eluting with DCM) to remove insoluble salts and palladium black.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: In-House Synthesis of Precursors (Self-Validating Route)

If the boronic acid or aniline is not available, they can be synthesized from 1-chloro-2-ethylbenzene.

Pathway: 1-Chloro-2-ethylbenzene


 Nitration 

Reduction

Aniline

Sandmeyer/Boronylation.[1]
  • Nitration (Regioselective):

    • Treat 1-chloro-2-ethylbenzene with HNO₃/H₂SO₄ at 0°C.[1]

    • Regioselectivity:[1][3] The ethyl group (activator) directs ortho/para.[1] The chlorine (deactivator) directs ortho/para.[1]

    • The position para to the ethyl group (and meta to Cl) is sterically favored and electronically activated.[1]

    • Product: 1-chloro-2-ethyl-4-nitrobenzene (Wait, numbering: Cl is 1. Ethyl is 2.[1] Para to Ethyl is 5.[1] Product is 1-chloro-2-ethyl-5-nitrobenzene).[1]

  • Reduction:

    • Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction yields 3-chloro-4-ethylaniline (renumbered based on amine priority: NH₂ at 1, Cl at 3, Et at 4).

  • Boronylation (Optional):

    • Convert the aniline to the aryl bromide via Sandmeyer (NaNO₂, HBr, CuBr).

    • Perform Lithium-Halogen exchange (n-BuLi, -78°C) followed by quench with B(OMe)₃ to yield 3-chloro-4-ethylphenylboronic acid .

Part 4: References & Authority

  • Hansch Parameters & Bioisosterism:

    • Hansch, C., et al.[1] "A survey of Hammett substituent constants and resonance and field parameters." Chem. Rev.[1] 1991, 91, 165–195.[1] Link

  • Suzuki Coupling of Hindered Chlorides:

    • Navarro, O., et al. "Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides."[1] J. Am. Chem. Soc.[1][4] 2003, 125, 16194.[1] Link

  • Buchwald-Hartwig Protocols:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1] 2011, 2, 27-50.[1] Link

  • Metabolic Stability of Chloro-Alkyl Groups:

    • Relevant in the context of preventing benzylic oxidation, similar to strategies used in Gefitinib analogs. Link

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] Verify all CAS numbers and safety data sheets (SDS) before experimentation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Chloro-4-ethylphenylboronic Acid Synthesis

Ticket ID: #BOR-C2H5-Cl Subject: Yield Optimization & Troubleshooting for 3-Chloro-4-ethylphenylboronic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Triage: Why is this synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BOR-C2H5-Cl Subject: Yield Optimization & Troubleshooting for 3-Chloro-4-ethylphenylboronic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Triage: Why is this synthesis failing?

Welcome to the technical support center. If you are experiencing low yields (<50%) or impure isolation with 3-Chloro-4-ethylphenylboronic acid , the issue likely stems from the specific electronic and steric environment of the 4-ethyl and 3-chloro substituents.

The "Silent" Killers for this Molecule:
  • Protodeboronation (The Primary Suspect): The 4-ethyl group is an electron-donating group (EDG).[1] While the 3-chloro is withdrawing, the overall ring system remains sufficiently electron-rich to be susceptible to acid-catalyzed protodeboronation during the hydrolysis step. If you acidify too aggressively (pH < 1), you replace the boron with a proton, reverting to the starting arene.

  • Steric Hindrance (The Initiation Blocker): The 3-chloro group provides ortho-steric bulk, and the 4-ethyl group adds bulk at the para-position relative to the boron. This slows down the capture of the electrophile (Trimethoxyborane) in lithiation routes or the transmetalation step in Miyaura couplings.

  • Boroxine Formation: Users often mistake the cyclic anhydride (boroxine) for an impurity.[1] This molecule spontaneously dehydrates.[1]

Method A: Cryogenic Lithiation (The "Standard" Route)

Best for: Scale-up (>10g), cost-efficiency, and when starting from 4-bromo-2-chloro-1-ethylbenzene .[1]

Validated Protocol
  • Precursor: 4-Bromo-2-chloro-1-ethylbenzene[1]

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes), Triisopropyl borate (
    
    
    ) or Trimethyl borate (
    
    
    ).[1]
  • Solvent: Anhydrous THF (Must be peroxide-free; peroxides kill the lithio-species).[1]

Step-by-Step Workflow
  • Inert Setup: Flame-dry a 3-neck flask. Maintain a positive pressure of Argon (preferred over

    
     for lithium chemistry).[1]
    
  • Dissolution: Dissolve the aryl bromide (1.0 equiv) in THF (

    
     concentration).
    
  • Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone).

    • Critical Check: Place the internal thermometer in the solution , not just in the bath. The internal temp must be

      
       before proceeding.[1]
      
  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise down the side of the flask.
    
    • Rate Limit: Maintain internal temp below -70°C . If it spikes, the Li-intermediate may undergo benzylic deprotonation at the ethyl group (side reaction).

    • Hold: Stir for 45–60 mins at -78°C.

  • Borylation: Add

    
     (1.5 equiv) rapidly.
    
    • Note: Unlike the Li addition, the borate addition should be fast to overwhelm the lithio-species and prevent double-addition.

  • Warm-up: Allow to warm to Room Temperature (RT) overnight.

  • Hydrolysis (The Danger Zone): Cool to 0°C. Add 1M HCl slowly until pH reaches 5–6 .

    • Warning: Do NOT go to pH 1.[1] This promotes protodeboronation.[1][2]

Troubleshooting Table: Lithiation Route
SymptomProbable CauseCorrective Action
Low Yield (<30%) Benzylic LithiationThe

-BuLi deprotonated the ethyl group instead of exchanging the bromide. Fix: Ensure Temp is strictly -78°C; do not use

-BuLi.
Product is an Oil Boroxine FormationYou isolated the dehydrated anhydride. Fix: Recrystallize from Acetonitrile/Water to re-hydrate, or use the "pH Swing" (see Section 4).
Recovered Starting Material Wet SolventMoisture killed the

-BuLi. Fix: Distill THF over Na/Benzophenone or use molecular sieves (3Å).

Method B: Miyaura Borylation (The "Catalytic" Route)

Best for: High purity requirements, functional group tolerance, or if starting from the Aryl Chloride (4-chloro-1-ethyl-2-chlorobenzene) where Li-exchange is difficult.[1]

Validated Protocol
  • Precursor: 4-Bromo-2-chloro-1-ethylbenzene (or the Aryl Chloride).[1]

  • Reagents: Bis(pinacolato)diboron (

    
    ), Potassium Acetate (KOAc).[1][3]
    
  • Catalyst:

    
     (Standard) or XPhos Pd G2  (For sterically hindered chlorides).[1]
    
Step-by-Step Workflow
  • Mix: Combine Aryl Halide (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv) in 1,4-Dioxane.
    
  • Degas: Sparge with Argon for 15 mins. Oxygen poisons the Pd(0) species.[1]

  • Catalyst: Add Pd catalyst (3–5 mol%).

  • Heat: Reflux at 80–100°C for 4–12 hours.

    • Visual Check: The reaction should turn dark black/brown (active Pd).[1] If it acts like a "palladium mirror" on the glass, the catalyst has decomposed.

  • Workup: Filter through Celite to remove Pd.[1]

  • Hydrolysis (Optional): If the free acid is required (removing the pinacol ester), treat with

    
     in Acetone/Water.[1]
    

Purification: The "pH Swing" Technique[4]

This is the most reliable method to isolate pure boronic acid and remove boroxine impurities without chromatography.

Logic (Self-Validating System)

Boronic acids are amphoteric but exist as tetrahedral boronate anions at high pH.[1] Impurities (starting material, de-boronated arenes) are neutral at high pH and can be washed away.[1]

Protocol
  • Dissolution: Take the crude reaction mixture (after solvent removal) and dissolve it in 1M NaOH (aq) .

    • Checkpoint: The boronic acid dissolves; non-polar byproducts (starting material, bi-aryls) remain suspended or form an oil.

  • Wash: Extract the aqueous layer with Diethyl Ether or DCM (2x).[1]

    • Discard: The organic layer (contains impurities).[1]

    • Keep: The Aqueous layer (contains Product-Boronate).[1]

  • Precipitation: Cool the aqueous layer to 0°C.

  • Acidification: Dropwise add 2M HCl while stirring vigorously.

    • Target: Stop at pH 5.0 .[1]

    • Observation: White solid precipitates.[1][4]

  • Filtration: Filter the solid and wash with ice-cold water. Dry under vacuum (do not heat >40°C to avoid dehydration).[1]

Visualizing the Process

Diagram 1: Synthesis & Decision Workflow

This diagram illustrates the decision logic between Lithiation and Miyaura routes and the critical "pH Swing" purification path.

G Start Start: 4-Bromo-2-chloro-1-ethylbenzene Decision Scale / Equipment? Start->Decision RouteA Route A: Lithiation (-78°C, n-BuLi) Decision->RouteA Bulk / Low Cost RouteB Route B: Miyaura (Pd-Cat, B2pin2) Decision->RouteB High Purity / No Cryo IntermedA Intermediate: Lithio-species RouteA->IntermedA THF, -78°C IntermedB Intermediate: Pinacol Ester RouteB->IntermedB Reflux TrapA Trap: B(OiPr)3 IntermedA->TrapA Fast Addition Crude Crude Product (Mixture) TrapA->Crude Acid Hydrolysis HydrolysisB Oxidative Hydrolysis (NaIO4) IntermedB->HydrolysisB Cleave Ester HydrolysisB->Crude Purification pH Swing Purification 1. Dissolve in NaOH 2. Wash with Et2O 3. Acidify to pH 5 Crude->Purification Final Pure 3-Chloro-4-ethylphenylboronic acid Purification->Final

Caption: Workflow decision tree comparing Lithiation vs. Miyaura routes, converging on the critical pH Swing purification step.

Frequently Asked Questions (FAQ)

Q: My product is a white solid, but the Melting Point is huge/broad. Why? A: You likely have a mixture of the free acid and the boroxine (anhydride) . Boronic acids dehydrate reversibly.[1]

  • Test: Run an NMR in

    
     with a drop of 
    
    
    
    .[1] The
    
    
    hydrolyzes the boroxine in the tube, showing you the true purity of the monomer.

Q: Can I use 4-Chloro-1-ethylbenzene as a starting material for Lithiation? A: No. Lithium-Chlorine exchange is too slow and requires higher temperatures, which will cause the


-BuLi to deprotonate the benzylic position (on the ethyl group) instead. You must use the Bromo  or Iodo  precursor for lithiation, or use Miyaura Borylation  with a specialized catalyst (e.g., XPhos) for the Chloride.

Q: Why do you recommend pH 5 for precipitation? Standard protocols say pH 1. A: Standard protocols are for simple phenylboronic acids.[1] Your molecule has an electron-donating Ethyl group.[1] At pH 1, the rate of protodeboronation (C-B bond cleavage) increases significantly [1]. Stopping at pH 5–6 precipitates the product while minimizing acid-catalyzed decomposition.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: Acid-Base Catalysis and Mechanism." Journal of the American Chemical Society, 2017. (Context: Establishes the pH sensitivity of electron-rich boronic acids).

  • Miyaura Borylation Conditions: Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.[5] .[1]

  • Purification Strategies: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. (Context: Details the equilibrium between boronic acids and boroxines).

  • Lithiation of Ethyl-Substituted Arenes: Faigl, F., et al. "Stereoselective lithiation of ethylbenzene derivatives." Tetrahedron, 2002.

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-4-ethylphenylboronic Acid

Executive Summary: The "Amphiphilic Paradox" You are likely encountering difficulties with 3-Chloro-4-ethylphenylboronic acid because it occupies a frustrating physicochemical niche. It possesses a lipophilic tail (3-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Amphiphilic Paradox"

You are likely encountering difficulties with 3-Chloro-4-ethylphenylboronic acid because it occupies a frustrating physicochemical niche. It possesses a lipophilic tail (3-chloro-4-ethylphenyl) that resists aqueous dissolution, and a polar head (boronic acid) that resists non-polar solvation.

Furthermore, this reagent is not a static entity.[1][2] In the bottle, it exists in a dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine). The boroxine is catalytically inactive. It must be hydrolyzed in situ to participate in the transmetallation step of the Suzuki catalytic cycle.

This guide moves beyond generic "add more solvent" advice. We will engineer the reaction environment to force the Boroxine


 Boronic Acid  conversion while maintaining catalyst stability.

Diagnostic Dashboard

ParameterSpecificationImpact on Protocol
Molecule 3-Chloro-4-ethylphenylboronic acidLipophilic Domain: Requires organic solvent.Polar Domain: Requires water for activation.[1][3]
Primary Failure Mode "Gummy" suspension or stallingIndicates failure to hydrolyze the boroxine trimer.
Secondary Failure Mode Low Yield / ProtodeboronationCaused by excessive pH or prolonged heating without turnover.
Critical Reagent Water (

)
Not just a solvent. It is a stoichiometric reagent required to break the boroxine.

The Mechanistic Bottleneck: Boroxine Equilibrium

Users often observe that the reaction mixture remains heterogeneous or that the starting material "crashes out" upon heating. This is due to the dehydration of the boronic acid into a boroxine trimer, a process driven by entropy and non-polar solvents.

Visualization: The Hydrolysis Gatekeeper

The following diagram illustrates the equilibrium you must control. If you operate in pure THF or Toluene, you trap the molecule in the "Inactive Boroxine" state.

BoroxineEquilibrium Boroxine Inactive Boroxine (Trimer) Soluble in: Toluene/DCM Transition Hydrolysis (Rate Limiting) Boroxine->Transition Requires Water Water + 3 H2O Water->Transition Monomer Active Boronic Acid (Monomer) Required for Transmetallation Transition->Monomer Equilibrium Shift Monomer->Boroxine Dehydration (-H2O) Boronate Boronate 'Ate' Complex (Reactive Species) Monomer->Boronate Activation Base + OH- / CO3-- Base->Boronate

Figure 1: The activation pathway. Without sufficient water activity, the equilibrium favors the inactive boroxine, halting the reaction regardless of catalyst load.

Troubleshooting Guides (Q&A)

Issue A: "The starting material won't dissolve, even in THF."

Diagnosis: You are likely observing the boroxine anhydride . Commercial batches of 3-Chloro-4-ethylphenylboronic acid often arrive partially dehydrated. The trimer is less soluble in polar aprotic solvents (like DMF/DMSO) than the monomer, but also poorly soluble in cold alcohols.

Corrective Action:

  • Do not filter. The solid is your reagent.

  • Switch to a "Wet" Solvent System: Use a solvent mixture of THF:Water (4:1) or Dioxane:Water (4:1) .

  • The "Pre-Soak" Maneuver: Before adding the catalyst or base, stir the boronic acid in the solvent mixture for 15 minutes. You may see the suspension clear up as the water hydrolyzes the trimer into the more soluble monomer.

Issue B: "The reaction stalls at 20-30% conversion."

Diagnosis: The "Acid-Base Paradox" (Lennox-Lloyd Jones Effect).[4] In biphasic systems (e.g., Toluene/Water), the inorganic base (


 or 

) partitions entirely into the aqueous phase. This creates a high pH in the water droplet but leaves the bulk organic phase neutral or slightly acidic. The boroxine hydrolysis requires base/water, but the boroxine is trapped in the organic phase.

Corrective Action:

  • Increase Phase Transfer: Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%. This shuttles the hydroxide/carbonate anions into the organic phase to activate the boronic acid.

  • Change the Base Cation: Switch from

    
     to 
    
    
    
    or
    
    
    . Cesium has a larger ionic radius, disrupting the hydration shell and increasing solubility in the organic layer [1].
Issue C: "I see de-boronated byproduct (3-Chloro-4-ethylbenzene)."

Diagnosis: Protodeboronation.[5][6] While the 3-chloro group is electron-withdrawing (which usually stabilizes the C-B bond compared to electron-rich rings), the ethyl group adds steric bulk. If the catalytic cycle is slow (slow oxidative addition), the active boronate species sits in solution and eventually hydrolyzes the C-B bond.

Corrective Action:

  • Reduce Base Strength: If using

    
     or 
    
    
    
    , switch to mild bases like
    
    
    or
    
    
    .
  • anhydrous conditions are NOT the answer. Instead, use controlled water addition (see Protocol below).

  • Catalyst Switch: Use a precatalyst that ensures rapid oxidative addition, such as XPhos Pd G3 or Pd(dppf)Cl2 . Fast turnover consumes the boronate before it can decompose.

Recommended Protocol: The "Graduated Solvation" Method

This protocol is designed to manage the solubility equilibrium dynamically.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boron Source: 3-Chloro-4-ethylphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    

Step-by-Step Workflow:

  • Solvent Prep: Prepare a degassed mixture of 1,4-Dioxane and Water (5:1 ratio) . Note: Dioxane is preferred over THF for this substrate because its higher boiling point allows for faster boroxine hydrolysis without pressurization.

  • Boroxine Hydrolysis (Critical Step):

    • Add the boronic acid and the solvent mixture to the flask.

    • Stir at room temperature for 10 minutes. Ensure the solid breaks up significantly.

  • Reagent Addition:

    • Add the Aryl Halide.

    • Add the Base (

      
      ).
      
  • Catalyst Addition: Add the Pd catalyst last to prevent premature activation.

  • Thermal Ramp:

    • Heat to 80°C .

    • Checkpoint: At 80°C, the mixture should be a biphasic emulsion or a clear single phase (depending on concentration). If solids persist, add small aliquots of Ethanol (0.5 mL) to act as a co-solvent bridge.

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine your next experimental move.

TroubleshootingFlow Start Start: Reaction Setup SolubilityCheck Is Mixture Homogeneous at 60°C? Start->SolubilityCheck Yes Proceed to QC SolubilityCheck->Yes Yes No Solubility Issue SolubilityCheck->No No AnalyzeSolid Analyze Solid Phase No->AnalyzeSolid Boroxine Solid is Boroxine (Trimer) AnalyzeSolid->Boroxine Organic Solid Inorganic Solid is Base (Inorganic) AnalyzeSolid->Inorganic Salt Precipitate Action1 Action: Increase Water Ratio to 4:1 (Org:Aq) Boroxine->Action1 Action2 Action: Add TBAB (PTC) or Switch to Cs2CO3 Inorganic->Action2

Figure 2: Logic flow for diagnosing heterogeneity in the reaction mixture.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Gonzalez-Martinez, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[4][6][7] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[4][6]

Sources

Troubleshooting

Technical Support Center: High-Purity Crystallization of 3-Chloro-4-ethylphenylboronic Acid

Ticket ID: #BOR-PUR-003 Subject: Purification Protocol & Troubleshooting for 3-Chloro-4-ethylphenylboronic Acid (CAS: 175883-63-3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BOR-PUR-003 Subject: Purification Protocol & Troubleshooting for 3-Chloro-4-ethylphenylboronic Acid (CAS: 175883-63-3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Purifying 3-Chloro-4-ethylphenylboronic acid presents a unique dual-challenge:

  • Amphiphilicity: The molecule contains a lipophilic domain (chloro and ethyl substituents) and a hydrophilic domain (boronic acid), leading to complex solubility behaviors often resulting in "oiling out" rather than crystallization.

  • Dynamic Equilibrium: Like all arylboronic acids, this compound exists in a reversible equilibrium with its dehydrated trimeric anhydride (boroxine).

This guide provides a self-validating purification protocol designed to shift the equilibrium toward the free acid form while effectively removing palladium residues and organic impurities.

Module 1: The "Gold Standard" Recrystallization Protocol

Objective: Isolate high-purity monomeric boronic acid while removing palladium and deboronated byproducts.

Solvent System Selection

For this specific substituted phenylboronic acid, a mixed aqueous-organic system is required.[1] Pure organic solvents (e.g., Hexane/DCM) often promote dehydration into the boroxine form.

Solvent SystemRatio (v/v)Purpose
Water / Acetonitrile 1:3 to 1:5 Recommended. Excellent for removing lipophilic impurities while maintaining the acid form.[1]
Water / Ethanol1:2Alternative.[1] Good solubility but higher risk of esterification if heated prolonged.
Water / Acetone1:4Good for highly impure crude, but higher volatility requires careful handling.
Step-by-Step Methodology
  • Dissolution & Scavenging:

    • Charge the crude solid into a flask.

    • Add Acetonitrile (approx. 5-8 mL per gram of solid).[1]

    • Heat to 60-70°C (below boiling) until dissolved.

    • Critical Step: Add activated charcoal (5 wt%) or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to bind residual Palladium.[1] Stir for 15-30 minutes at temperature.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Celite pad to remove the charcoal/scavenger and insoluble boroxine polymers.

    • Tip: Rinse the pad with a small volume of hot acetonitrile.

  • Phase Induction (The "Cloud Point"):

    • While keeping the filtrate warm (approx. 50°C), slowly add warm deionized water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) forms.[1]

    • Add a few drops of acetonitrile to just redissolve the turbidity (restore clarity).

  • Crystallization:

    • Allow the solution to cool to room temperature slowly (over 2-3 hours). Rapid cooling causes oiling out.[1]

    • Once at room temperature, transfer to a refrigerator (4°C) for 4-12 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash: Rinse with a cold 1:5 Water/Acetonitrile mixture.[1]

    • Drying: Dry under vacuum at ambient temperature.[1] Do not heat above 40°C during drying, as this will dehydrate the product back to the boroxine.

Module 2: Troubleshooting & FAQs

Q1: My product is coming out as a sticky oil instead of crystals. Why?

Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation), common with ethyl-substituted aromatics which possess lower melting points and high lipophilicity.[1] Corrective Action:

  • Re-heat and Seed: Re-dissolve the oil by heating. Add a tiny "seed" crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Adjust Polarity: You likely added too much water (anti-solvent) too quickly.[1] Re-dissolve and increase the ratio of Acetonitrile.

  • Slow Down: Wrap the flask in aluminum foil or a towel during the cooling phase to slow the thermal gradient.

Q2: The melting point is broad or 10-20°C lower than reported. Is it impure?

Diagnosis: Not necessarily. Boronic acids dehydrate to boroxines upon heating.[1][2] Standard melting point analysis is often unreliable for this class of compounds because the "melting" often involves a chemical dehydration reaction first. Validation Strategy:

  • Do not rely on MP alone.

  • Run HPLC: Check UV purity (254 nm).

  • Run qNMR: Use quantitative NMR with an internal standard to determine mass balance purity.[1]

Q3: The NMR spectrum shows a complex set of peaks or broad signals.

Diagnosis: You are observing the dynamic equilibrium between the monomer (acid), dimer, and trimer (boroxine). Corrective Action:

  • D2O Shake: Add a drop of D2O to your NMR tube (if using CDCl3 or DMSO-d6).[1] This promotes rapid exchange and hydrolysis, collapsing the boroxine peaks back into a simplified monomeric boronic acid spectrum.

Module 3: Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct purification path based on crude material state.

PurificationWorkflow Start Crude 3-Chloro-4-ethylphenylboronic Acid CheckState Visual Inspection Start->CheckState Solid Solid / Powder CheckState->Solid Oil Sticky Oil / Gum CheckState->Oil Dissolve Dissolve in Hot ACN (65°C) Solid->Dissolve Oil->Dissolve Scavenge Add Pd Scavenger (Charcoal/Silica) Dissolve->Scavenge Filter Hot Filtration (Celite) Scavenge->Filter WaterAdd Add Warm Water to Cloud Point Filter->WaterAdd Cool Slow Cool to RT -> 4°C WaterAdd->Cool Result Crystalline Product? Cool->Result Success Filter & Air Dry (Pure Monomer) Result->Success Yes OilingOut Oiling Out Occurred Result->OilingOut No Remedy Re-heat + Seed Crystal + Slower Cool OilingOut->Remedy Remedy->Cool

[1]

Figure 2: The Boroxine Equilibrium Trap

Caption: Mechanism showing why water is essential during recrystallization to prevent anhydride formation.

BoroxineEquilibrium Acid 3 x Boronic Acid Monomer (Active Species) Boroxine Boroxine Trimer (Anhydride Impurity) Acid->Boroxine  Heat / Vacuum Drying   Water + 3 H2O Boroxine->Acid  Recrystallization (Water/ACN)  

[1][3][4][5][6][7]

Module 4: Advanced Recovery (The "Nuclear Option")

If standard recrystallization fails due to extreme impurities, convert the acid to a Diethanolamine (DABO) adduct .

  • Complexation: Dissolve crude oil in ether/DCM and add 1 equivalent of diethanolamine. The stable, crystalline DABO ester will precipitate rapidly.

  • Filtration: Filter the DABO salt (impurities stay in the mother liquor).

  • Hydrolysis: Suspend the salt in water/organic solvent and treat with dilute HCl to release the pure boronic acid.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3] Wiley-VCH.[1] (Authoritative text on boronic acid equilibrium and boroxine formation). [1]

  • Santucci, M. et al. (2022). Troubleshooting Crystallization: Oiling Out and Phase Separation. Chemistry LibreTexts.[1] (Mechanisms of oiling out in alkyl-substituted aromatics).

  • BenchChem Technical Support. (2025). Palladium Catalyst Removal in Organoboron Synthesis.[1] (Protocols for scavenging metals from boronic acids).[1] [1]

  • Tokunaga, Y. et al. (2002).[4] Formation of boroxine: Its stability and thermodynamic parameters in solution.[1][2][3][4][5] Journal of The Chemical Society. (Thermodynamics of the acid-anhydride equilibrium).

Sources

Optimization

Stability of 3-Chloro-4-ethylphenylboronic acid under basic conditions

Technical Support Center: 3-Chloro-4-ethylphenylboronic Acid Topic: Stability & Optimization under Basic Conditions Ticket ID: CHEM-SUP-3Cl4Et-BA Executive Summary 3-Chloro-4-ethylphenylboronic acid (CAS: 1218177-11-1) p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-4-ethylphenylboronic Acid Topic: Stability & Optimization under Basic Conditions Ticket ID: CHEM-SUP-3Cl4Et-BA

Executive Summary

3-Chloro-4-ethylphenylboronic acid (CAS: 1218177-11-1) presents a specific stability profile defined by the interplay between the electron-withdrawing chlorine (meta-position) and the electron-donating ethyl group (para-position). Under basic conditions—standard for Suzuki-Miyaura couplings—this compound is susceptible to protodeboronation , where the C–B bond is cleaved and replaced by hydrogen, yielding 1-chloro-2-ethylbenzene.

This guide provides the mechanistic insight, troubleshooting workflows, and optimized protocols required to maximize yield and minimize decomposition.

Module 1: Critical Stability Factors (The "Why")

To troubleshoot effectively, you must understand the competition occurring in your flask. The base (e.g.,


, 

) plays a dual role: it activates the boronic acid for cross-coupling but also triggers decomposition.
The Structural Conflict
  • 3-Chloro Substituent (Meta): Electron-withdrawing (Inductive effect:

    
    ). This increases the Lewis acidity of the boron center, accelerating the formation of the boronate "ate" complex (
    
    
    
    ). While this aids transmetallation, it also lowers the energy barrier for hydrolytic cleavage.
  • 4-Ethyl Substituent (Para): Electron-donating (Inductive effect:

    
    ). This provides slight stabilization against nucleophilic attack compared to purely electron-deficient rings, but it is insufficient to fully protect the C–B bond at high temperatures (
    
    
    
    ) or high pH (
    
    
    ).
Competing Pathways Diagram

The following diagram illustrates the "Fork in the Road" where the boronate intermediate either proceeds to the desired product or degrades.

G Start 3-Chloro-4-ethyl- phenylboronic acid AteComplex Boronate 'Ate' Complex (Activated Intermediate) Start->AteComplex Lewis Acid-Base Interaction Base Base (OH- / CO3--) Base->AteComplex Transmetal Transmetallation AteComplex->Transmetal Kinetic Path (Fast Initiation) Cleavage C-B Bond Cleavage (Protodeboronation) AteComplex->Cleavage Thermodynamic Path (Slow Release) PdCat Pd(II)-Ar' Catalyst PdCat->Transmetal Product Coupled Biaryl Product Transmetal->Product Heat Heat / H2O Heat->Cleavage Waste Byproduct: 1-Chloro-2-ethylbenzene Cleavage->Waste

Figure 1: The kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction conversion is stalled at 60%, and I see a non-polar impurity by TLC/GC. What happened?

  • Diagnosis: You likely suffered from protodeboronation . The impurity is 1-chloro-2-ethylbenzene (the "de-boronated" arene).

  • Root Cause: The reaction temperature was too high or the base was too strong (e.g., NaOH, KOH), causing the boronic acid to decompose before the palladium catalyst could utilize it.

  • Solution: Switch to a milder base like Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Lower the temperature to
    
    
    and use a more active catalyst (e.g., Pd-XPhos) to compensate for the lower heat.

Q2: I see significant homocoupling of the aryl halide, but the boronic acid is untouched.

  • Diagnosis: Catalyst inactivation or "poisoning."

  • Root Cause: The boronic acid may have dehydrated into a boroxine (trimer anhydride) during storage. Boroxines are less reactive and require free water to hydrolyze back to the active acid form.

  • Solution: Ensure the solvent system contains a small, controlled amount of water (e.g., Toluene/Water 10:1). If using strictly anhydrous conditions, add 1.0 equivalent of water explicitly to hydrolyze the boroxine in situ.

Q3: Can I use strong bases like NaOtBu or KOtBu?

  • Analysis: Generally, NO . Alkoxide bases are strong nucleophiles. While they accelerate transmetallation, they drastically increase the rate of protodeboronation for electron-deficient or sterically complex boronic acids.

  • Exception: If you are using "Buchwald Precatalysts" (e.g., XPhos Pd G4) in anhydrous THF/Dioxane at room temperature, weak alkoxides can be tolerated, but phosphate bases remain the gold standard for stability.

Module 3: Optimized Experimental Protocols

These protocols are designed to minimize the residence time of the unstable "ate" complex.

Protocol A: The "Stability-First" Method (Recommended)

Best for: Initial screening and scale-up where reproducibility is key.

ParameterRecommendationRationale
Solvent THF : Water (4:1) or Dioxane : Water (4:1)Biphasic systems regulate base solubility, preventing pH spikes.
Base

(2.0 - 3.0 equiv)
Buffered basicity (

) minimizes hydrolytic cleavage compared to Carbonates/Hydroxides.
Catalyst

or

Robust, standard catalysts that work well with phosphate bases.
Temp

Do not exceed

unless necessary.

Step-by-Step:

  • Charge flask with Aryl Halide (1.0 equiv), 3-Chloro-4-ethylphenylboronic acid (1.2 - 1.5 equiv), and Catalyst (3-5 mol%).

  • Evacuate and backfill with

    
     or Ar (3 cycles).[1] Oxygen promotes homocoupling.
    
  • Add degassed solvent (THF) and degassed aqueous base (

    
    ).[2]
    
  • Heat to

    
    . Monitor by HPLC/UPLC every hour.
    
    • Checkpoint: If boronic acid is consumed but halide remains, add a second portion (0.5 equiv) of boronic acid.

Protocol B: The "Rescue" Method (For Difficult Substrates)

Best for: When Protocol A fails due to rapid decomposition.

  • Strategy: Use a highly active catalyst system that works at Room Temperature , outpacing the thermal decomposition of the boronic acid.[3]

  • Catalyst: XPhos Pd G3/G4 or SPhos Pd G3 (1-2 mol%).

  • Base:

    
     (0.5 M aqueous solution).
    
  • Solvent: THF.

  • Temperature:

    
     (RT) .
    

Module 4: Storage & Handling

Instability often begins before the reaction starts.

  • Hygroscopicity: Boronic acids are hygroscopic. Moisture promotes the formation of boroxines (anhydrides) which complicates stoichiometry calculations.

    • Action: Store in a tightly sealed container at

      
      .
      
  • Re-Assay: If the bottle has been open for >3 months, check the purity via quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) to determine the effective molecular weight (correcting for boroxine content).

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Minimization, and Mechanistic Insights." Journal of the American Chemical Society, 132(38), 13100–13112. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(2), 78–86. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Troubleshooting

Technical Support Center: Optimization of 3-Chloro-4-ethylphenylboronic Acid Cross-Couplings

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric Hindrance & Stability Issues in 3-Chloro-4-ethylphenylboronic Acid Couplings[1] Executive Summary & Diagnos...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric Hindrance & Stability Issues in 3-Chloro-4-ethylphenylboronic Acid Couplings[1]

Executive Summary & Diagnostic

User: "I am experiencing low yields and stalled reactions when coupling 3-Chloro-4-ethylphenylboronic acid. I suspect steric hindrance is the issue."

Senior Scientist Response: Welcome to the technical center. While your intuition suggests steric hindrance, we must first validate the source of the resistance.

Structural Analysis: In 3-Chloro-4-ethylphenylboronic acid , the boron moiety is at position 1.[1] The substituents are at positions 3 (meta) and 4 (para).

  • Steric Status: The ortho positions (2 and 6) are unsubstituted protons. Therefore, the boron center itself is not sterically hindered.

  • The Real Challenge: If you are observing "steric-like" failure (low conversion), it is likely due to one of two scenarios:

    • Hidden Instability (Protodeboronation): The electron-withdrawing Chlorine (inductive effect) combined with the electron-donating Ethyl group creates a "push-pull" electronic environment that can accelerate C-B bond cleavage (protodeboronation) before the coupling occurs.

    • The Coupling Partner: You are coupling this reagent with a sterically demanding electrophile (e.g., an ortho-substituted aryl halide), creating a congested biaryl axis.[1]

This guide addresses both scenarios using a "Decision Tree" approach.

Interactive Troubleshooting (Q&A)

Module A: The "Disappearing Reagent" (Stability Issues)

Q: My starting material is consumed rapidly, but the desired product yield is <10%. I see a new peak in the LC-MS matching 1-chloro-2-ethylbenzene. Is this steric hindrance?

A: No, this is Protodeboronation .[1] The "steric" failure you suspect is actually a chemical instability.[1] Under standard aqueous basic conditions (Suzuki-Miyaura), the base attacks the boron to form a boronate "ate" complex. If transmetallation to Palladium is slow (due to the partner's sterics or poor catalyst activity), the C-B bond hydrolyzes, replacing the Boron with a Hydrogen.

Corrective Protocol:

  • Eliminate Water: Switch to anhydrous conditions. Water is the proton source for deboronation.[1][2]

  • Base Switching: Move from Carbonates (

    
    ) to Phosphates (
    
    
    
    ) or Fluorides (
    
    
    ).[1] Anhydrous
    
    
    is often the "Goldilocks" base—strong enough to activate the boron, but less prone to promoting hydrolysis than hydroxides.
  • Ligand Acceleration: You need a catalyst that transmetallates faster than the boronic acid decomposes.[1] (See Module B).

Module B: The "Stalled Reaction" (Steric Hindrance)

Q: I am coupling this boronic acid with a 2,6-disubstituted aryl bromide. The reaction stalls at 20% conversion.[1] How do I overcome this steric wall?

A: You are now dealing with true steric hindrance at the Reductive Elimination step.[1] Standard catalysts like


 or 

are insufficient here.[1] They cannot force the formation of the crowded biaryl bond.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must use electron-rich, bulky ligands that boost the energy of the Pd(0) species and facilitate the difficult reductive elimination.

LigandSpecific Use CaseRecommendation
SPhos General hindered couplings.[1]First Choice. Excellent balance of stability and activity.[1]
XPhos Coupling with Aryl Chlorides or highly hindered partners.[1]Use if SPhos fails or if electrophile is a chloride.[1]
RuPhos Extremely hindered substrates or electron-poor electrophiles.[1]Use for "tetra-ortho" substituted biaryl synthesis.

Visualizing the Solution

Decision Tree: Optimizing Reaction Conditions

G start Start: Reaction Failure check_byproduct Check LCMS/GCMS for 1-chloro-2-ethylbenzene start->check_byproduct is_deboronated Yes (Major Byproduct) check_byproduct->is_deboronated Protodeboronation is_stalled No (SM remains) check_byproduct->is_stalled Low Reactivity sol_debor Solution: Stability Protocol 1. Switch to Anhydrous Dioxane 2. Use K3PO4 (dry) 3. Increase Catalyst Loading is_deboronated->sol_debor sol_steric Solution: Steric Protocol 1. Ligand: SPhos or XPhos 2. Source: Pd-G3/G4 Precatalyst 3. Temp: 100°C is_stalled->sol_steric mida Advanced: Switch to MIDA Boronate sol_debor->mida If fails

Caption: Diagnostic workflow for differentiating between protodeboronation instability and steric hindrance.

Standard Operating Procedures (SOPs)

Protocol A: The "Bulletproof" Anhydrous Coupling

Recommended for cases where protodeboronation is the primary failure mode.

Reagents:

  • 3-Chloro-4-ethylphenylboronic acid (1.2 - 1.5 equiv)[1]

  • Electrophile (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3 Precatalyst (2 mol%)

  • Base: Anhydrous

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Vessel Prep: Oven-dry a reaction vial and stir bar. Cool under Argon/Nitrogen flow.[1][3][4]

  • Solids: Add the Boronic Acid, Electrophile, Base, and Precatalyst to the vial.

    • Expert Tip: If using Pd(OAc)2 + Ligand separately, premix them in a small amount of solvent for 5 mins before adding to the main pot to ensure active catalyst formation.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).[1] This is critical to prevent homocoupling.[1]

  • Solvent: Add anhydrous solvent via syringe.[1]

  • Reaction: Heat to 100°C for 4-12 hours.

    • Note: Do not use water.[1] The solubility of

      
       in hot dioxane is sufficient to drive the reaction without promoting hydrolysis.
      
Protocol B: The High-Steric "Rapid Fire" Method

Recommended when coupling with hindered electrophiles (e.g., 2,6-dimethylbromobenzene).

Reagents:

  • Catalyst: XPhos Pd G4 Precatalyst (3-5 mol%)[1]

    • Why G4? It activates at low temperatures, preventing catalyst decomposition before the difficult coupling cycle begins.

  • Base: KOH or NaOH (ground powder) or CsF (2-3 equiv).

  • Solvent: THF or Toluene (with 1% water added only if solubility is zero).[1]

Workflow:

  • Follow the setup in Protocol A.[1]

  • Temperature Ramp: Start the reaction at 60°C. If no conversion after 1 hour, ramp to 80°C, then 100°C.

  • Monitoring: Monitor by HPLC every 2 hours. If the catalyst turns "Palladium Black" (precipitates out) and reaction stops, add a second portion of catalyst.

Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid to fix the issues? A: Yes, and you often should. The Bpin derivative is significantly more resistant to protodeboronation.[1] You can synthesize it in situ or purchase it.[1] If your boronic acid is decomposing, converting it to the Bpin ester first is the most reliable fix.

Q: Why do you recommend Precatalysts (Pd G3/G4) instead of Pd(PPh3)4? A:


 is chemically obsolete for difficult couplings.
  • It is air-sensitive and often partially oxidized before you even use it.[1]

  • The

    
     ligand is not bulky enough to promote reductive elimination in sterically hindered systems.[1]
    
  • Precatalysts (like Buchwald G3/G4) release the active mono-ligated Pd(0) species immediately and quantitatively, ensuring consistent results.[1]

Q: I see "Homocoupling" (dimer of the boronic acid). Why? A: Oxygen is present.[1][4][5][6][7] The presence of


 accelerates the oxidation of the boronic acid to a peroxo-species which leads to homocoupling.
  • Fix: Sparge your solvent with Argon for 15 minutes, or use the freeze-pump-thaw method.[1]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1] Chemical Society Reviews, 2014.[1] (Definitive guide on Protodeboronation mechanisms).

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH, 2nd Edition, 2004.[1] (Foundational text on the catalytic cycle).

  • Knapp, D. M., et al. "MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling."[1] Journal of the American Chemical Society, 2009.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis of 3-Chloro-4-ethylphenylboronic Acid: Analytical Grade vs. Crude Syntheses

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural verification, purity assessment, and the impact of reagent quality on Suzuki-Miyaura cross-coupling workflows. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural verification, purity assessment, and the impact of reagent quality on Suzuki-Miyaura cross-coupling workflows.

Executive Summary & Chemical Context

In modern drug discovery, substituted phenylboronic acids are indispensable building blocks for constructing complex biaryl scaffolds via Suzuki-Miyaura cross-coupling[1]. However, the intrinsic chemical nature of boronic acids presents unique analytical challenges. They are prone to spontaneous, reversible dehydration to form boroxines (cyclic trimeric anhydrides) and frequently suffer from regioisomeric impurities during electrophilic aromatic substitution synthesis.

This guide provides an objective, data-driven comparison between UltraPure Analytical Grade (>99% monomeric purity) and Standard Commercial Grade 3-Chloro-4-ethylphenylboronic acid. By utilizing high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy, we demonstrate how to definitively identify structural integrity, quantify impurities, and optimize downstream coupling yields.

The Causality of NMR Solvent Selection

A critical failure point in boronic acid analysis is improper solvent selection. When 3-Chloro-4-ethylphenylboronic acid is dissolved in non-polar or weakly coordinating solvents like Chloroform-d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), the equilibrium between the free boronic acid monomer and its boroxine trimer results in broad, poorly resolved aromatic signals.

The Solution: Utilizing a strongly hydrogen-bonding solvent, such as Dimethyl Sulfoxide-d6 (


), disrupts the boroxine equilibrium. The 

molecules coordinate with the empty p-orbital of the boron atom, locking the compound into a stable monomeric state. This causality is why

yields sharp, quantifiable multiplet structures and allows for the direct observation of the

protons at ~8.10 ppm.

Comparative Product Performance: UltraPure vs. Standard Grade

To objectively compare product performance, identical batches of UltraPure Grade and Standard Commercial Grade 3-Chloro-4-ethylphenylboronic acid were subjected to 1H NMR analysis.

Quantitative 1H NMR Data Summary

The table below outlines the expected chemical shifts, multiplicities, and peak assignments for pure 3-Chloro-4-ethylphenylboronic acid in


.
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProton AssignmentStructural Rationale
1.15 Triplet (t)7.53H

(Ethyl)
Shielded aliphatic methyl group.
2.70 Quartet (q)7.52H

(Ethyl)
Deshielded by the adjacent aromatic ring.
7.35 Doublet (d)7.81HAromatic H-5Ortho to the ethyl group; shielded relative to other aromatic protons.
7.65 Doublet of doublets (dd)7.8, 1.51HAromatic H-6Ortho to boron, para to chlorine; exhibits both ortho and meta coupling.
7.75 Doublet (d)1.51HAromatic H-2Situated between the strongly deshielding boron and electronegative chlorine.
8.10 Broad Singlet (br s)N/A2H

Boronic acid hydroxyl protons (exchanges with

).
Spectral Comparison & Impurity Identification
  • UltraPure Grade: Exhibits a perfectly flat baseline. The integration ratio of the aromatic protons (H-2 : H-6 : H-5) is exactly 1.00 : 1.00 : 1.00. The

    
     signal integrates to exactly 2.00, confirming the absence of boroxine anhydrides.
    
  • Standard Commercial Grade: Frequently displays a secondary triplet around 1.20 ppm and a quartet at 2.75 ppm, indicative of the 2-chloro-4-ethylphenylboronic acid regioisomer . Furthermore, a suppressed

    
     integration (< 1.5H) and broadened aromatic base peaks indicate the presence of polymeric boroxines, which effectively lowers the active molarity of the reagent during stoichiometric cross-coupling setups.
    

Suzuki_Impact Start 3-Chloro-4-ethylphenylboronic acid Pure UltraPure Grade (>99% Monomer) Start->Pure Impure Standard Grade (Boroxines & Isomers) Start->Impure Target High Yield Target Biaryl Pure->Target Pd Catalyst Side Complex Mixture (Low Yield) Impure->Side Off-target coupling

Fig 1: Impact of boronic acid purity on Suzuki-Miyaura cross-coupling outcomes.

Self-Validating Experimental Protocol

To ensure reproducibility and quantitative accuracy (qNMR), the following protocol must be strictly adhered to. This system is self-validating: if the baseline is not flat or the


 peak is missing, the sample preparation or solvent environment has been compromised.
Sample Preparation
  • Desiccation: Ensure the 3-Chloro-4-ethylphenylboronic acid sample is stored under argon and brought to room temperature in a desiccator to prevent atmospheric moisture absorption.

  • Weighing: Accurately weigh 15.0 - 20.0 mg of the compound into a clean glass vial.

  • Solvation: Add exactly 0.6 mL of high-purity

    
     (100 atom % D, containing 0.03% v/v TMS as an internal standard).
    
  • Homogenization: Vortex the solution for 30 seconds until completely clear. Transfer to a standard 5 mm NMR tube.

NMR Acquisition Parameters
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Probe Temperature: Regulated at 298 K.

  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to 10 seconds . Causality: A long D1 delay is mandatory for qNMR. Aromatic protons have long

    
     relaxation times; insufficient delay will cause incomplete longitudinal magnetization recovery, artificially skewing the integration values and masking impurities.
    
  • Number of Scans (NS): 16 to 32 (depending on desired signal-to-noise ratio).

Spectral Processing
  • Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transformation.

  • Manually correct the phase (zero and first order) to ensure symmetrical peak shapes.

  • Apply a multipoint baseline correction.

  • Reference the residual

    
     pentet to exactly 2.50 ppm.
    

NMR_Workflow A Sample Prep (DMSO-d6) B 1H NMR Acquisition A->B C Spectral Processing B->C D Purity Assessment C->D

Fig 2: Standardized 1H NMR workflow for boronic acid purity verification.

Conclusion

For drug development professionals scaling up Suzuki-Miyaura couplings, the analytical verification of building blocks is non-negotiable. 1H NMR analysis of 3-Chloro-4-ethylphenylboronic acid in


 provides a definitive, self-validating method to distinguish UltraPure monomers from substandard, boroxine-heavy commercial grades. By enforcing strict relaxation delays and proper solvent selection, researchers can eliminate stoichiometric errors, suppress off-target side reactions, and maximize the efficiency of their catalytic cycles.

References

  • Synthesis of Phenols via Metal-Free Hydroxylation of Aryl Boronic Acids with Aqueous TBHP SciSpace / Journal of Chemistry[2]

  • Reagents for C–C Bond Formation (Suzuki-Miyaura Couplings) Sigma-Aldrich[1]

Sources

Comparative

Mass Spectrometry Fragmentation of 3-Chloro-4-ethylphenylboronic Acid: A Comparative Analytical Guide

3-Chloro-4-ethylphenylboronic acid ( ) is a highly valuable building block in pharmaceutical drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, the structural elucidation and quanti...

Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-4-ethylphenylboronic acid (


) is a highly valuable building block in pharmaceutical drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, the structural elucidation and quantification of free boronic acids via mass spectrometry (MS) present severe analytical bottlenecks. They notoriously suffer from poor ionization efficiency, complex isotopic distributions, and extensive in-source dehydration.

This guide objectively compares traditional direct-infusion mass spectrometry techniques against advanced derivatization-assisted ESI-MS. By detailing the causality behind fragmentation pathways and providing self-validating experimental protocols, this guide equips analytical scientists with the tools needed to achieve robust, high-sensitivity detection.

The Mechanistic Challenge: Gas-Phase Fragmentation

Before evaluating analytical platforms, one must understand the intrinsic gas-phase behavior of 3-Chloro-4-ethylphenylboronic acid. The molecule possesses a rich isotopic signature due to the presence of Boron (~20%


, ~80% 

) and Chlorine (~75%

, ~25%

), creating a distinct M, M+1, and M+2 cluster (monoisotopic mass: 184.04 Da).

When subjected to Collision-Induced Dissociation (CID) or Electron Impact (EI), the molecule undergoes specific, energy-dependent fragmentation :

  • Dehydration & Boroxine Formation: The free

    
     group is highly susceptible to thermal and vacuum-induced dehydration. It readily loses 
    
    
    
    (-18 Da) to form reactive intermediates that can trimerize into boroxines within the MS source, artificially complicating the spectrum.
  • C-B Bond Cleavage: The carbon-boron bond is relatively labile. Research into the electron transfer and fragmentation of phenylboronic acids demonstrates that high collision energies (>100 eV) favor the formation of the boron dioxide anion (

    
    , m/z 59), while lower energies (<100 eV) yield boron monoxide (
    
    
    
    , m/z 43) .
  • Aliphatic & Halogen Cleavage: The ethyl group undergoes benzylic cleavage (loss of a methyl radical, -15 Da), while the halogen can be eliminated via dehydrohalogenation (loss of HCl, -36 Da).

Fragmentation_Logic cluster_0 Primary Dissociation Channels cluster_1 High Energy Fragments (Electron Transfer) Precursor 3-Chloro-4-ethylphenylboronic acid [M-H]⁻ m/z 183 Dehydration Dehydration [M-H-H₂O]⁻ m/z 165 Precursor->Dehydration -H₂O (Thermal/CID) HCl_Loss Dehydrohalogenation [M-H-HCl]⁻ m/z 147 Precursor->HCl_Loss -HCl Aryl_Anion Aryl Cleavage [C₈H₈Cl]⁻ m/z 139 Precursor->Aryl_Anion -B(OH)₂ BO Boron Monoxide BO⁻ m/z 43 Precursor->BO CE < 100 eV BO2 Borate Anion BO₂⁻ m/z 59 Precursor->BO2 CE > 100 eV

Caption: Logical fragmentation pathways of 3-Chloro-4-ethylphenylboronic acid under CID.

Comparative Performance Analysis

To overcome the limitations of direct MS, modern workflows employ chemical derivatization. Reacting the boronic acid with a diol (e.g., pinacol) or a Quaternary Ammonium Salt (QAS) diol tag covalently locks the hydroxyl groups. This simple step prevents in-source boroxine formation and drastically enhances the permanent charge for positive mode ESI .

The table below objectively compares the performance of Direct ESI-MS, Direct EI-MS, and QAS-Derivatization ESI-MS for the analysis of 3-Chloro-4-ethylphenylboronic acid.

ParameterDirect ESI-MS (Negative Mode)Direct EI-MS (70 eV)QAS-Derivatization ESI-MS (Positive Mode)
Primary Ion Species

(m/z 183)

(m/z 184)

Ionization Efficiency Low (Requires high pH buffer)Moderate (Hard ionization)High (Fixed permanent charge)
Boroxine Interference High (In-source trimerization)Moderate (Thermal degradation)None (Hydroxyls are sterically locked)
Limit of Detection (LOD) ~150 ng/mL~50 ng/mL< 0.5 ng/mL
Structural Elucidation Poor (Dominated by

/

)
Excellent (Rich fragmentation)Good (Predictable MS/MS neutral losses)

Self-Validating Experimental Protocol

A trustworthy analytical protocol must be self-validating—meaning it contains internal logic to prove the assay worked, even if the target analyte is absent. The following protocol utilizes QAS-derivatization to achieve attomole-level sensitivity while preventing false positives.

Workflow_Validation Prep Sample Prep (Polypropylene Only) Split Aliquot Split Prep->Split Blank Procedural Blank (Solvent + Tag) Split->Blank Control Direct Direct ESI-MS (Negative Mode) Split->Direct Pathway A Deriv QAS Derivatization (Locks -OH groups) Split->Deriv Pathway B Analyze MS/MS Analysis & Isotope Scoring Blank->Analyze Direct->Analyze Deriv->Analyze Validate Self-Validation: Blank Subtraction Analyze->Validate

Caption: Self-validating analytical workflow comparing direct ESI-MS and QAS derivatization.

Step-by-Step Methodology: QAS-Derivatization ESI-MS

Step 1: Material Selection (Critical Causality Step)

  • Action: Conduct all sample preparation strictly in polypropylene tubes and vials.

  • Causality: Borosilicate glass continuously leaches trace borate ions into organic solvents. If glass is used, the leached borate will react with the derivatization tag, creating a massive background signal at the target m/z that destroys the assay's limit of detection.

Step 2: Reagent Preparation

  • Action: Prepare a 10 mM solution of a Quaternary Ammonium Salt diol tag (e.g., N,N,N-trimethyl-2,3-dihydroxypropan-1-aminium chloride) in LC-MS grade Acetonitrile.

  • Causality: The cis-diol moiety of the tag rapidly and covalently binds to the boronic acid to form a cyclic boronate ester . This locks the molecule, preventing boroxine trimerization. Simultaneously, the QAS group provides a fixed positive charge, bypassing the thermodynamic need for protonation and increasing ESI+ sensitivity by >100x .

Step 3: Reaction & Internal Standard Spiking

  • Action: Mix 10 µL of the sample (or procedural blank) with 90 µL of the QAS tag solution. Add 1 µL of 0.1% Formic Acid to catalyze the esterification. Incubate at room temperature for 15 minutes. Spike with 10 ng/mL of a pre-derivatized internal standard (e.g., 4-methylphenylboronic acid-

    
    ).
    
  • Causality: The internal standard acts as the self-validating mechanism. If the internal standard signal drops during analysis, it definitively indicates ion suppression from the sample matrix rather than a failure of the derivatization reaction.

Step 4: Data Acquisition

  • Action: Inject into the ESI-MS operating in positive ion mode. Monitor the M and M+2 isotopic peaks (reflecting the 3:1 ratio of

    
    ) to confirm the identity of the intact complex.
    

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. International Journal of Molecular Sciences, 2019.[Link]

  • Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. Journal of the American Society for Mass Spectrometry, 2014.[Link]

  • Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. Canadian Journal of Chemistry, 1976.[Link]

Validation

HPLC purity standards for 3-Chloro-4-ethylphenylboronic acid

An In-Depth Comparative Guide to Purity Analysis of 3-Chloro-4-ethylphenylboronic Acid Executive Summary 3-Chloro-4-ethylphenylboronic acid is a pivotal building block in modern organic synthesis, particularly in Suzuki-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Purity Analysis of 3-Chloro-4-ethylphenylboronic Acid

Executive Summary

3-Chloro-4-ethylphenylboronic acid is a pivotal building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions that are fundamental to pharmaceutical drug development. The purity of this reagent is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and overall process efficiency. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Chloro-4-ethylphenylboronic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind HPLC method development choices and contrast its performance with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, analytical scientists, and process chemists who require robust and reliable methods for purity determination.

Introduction: The Criticality of Purity in Boronic Acids

Boronic acids are indispensable reagents in C-C bond formation.[1] However, they are susceptible to several characteristic degradation pathways. The most common impurity is the corresponding trimeric anhydride, known as a boroxine, which is formed through intermolecular dehydration. Other potential impurities include starting materials from the synthesis, by-products, and boric acid. The presence of these impurities can significantly impact downstream reactions, making accurate purity assessment essential.

This guide will dissect the most prevalent analytical techniques, offering field-proven insights into their application for 3-Chloro-4-ethylphenylboronic acid.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity Determination

HPLC is the most widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like substituted phenylboronic acids.[2] Its versatility allows for high-resolution separation of the main component from closely related impurities.

The "Why": Causality in HPLC Method Development

Developing a robust, stability-indicating HPLC method requires a systematic approach where each parameter is chosen for a specific scientific reason.[3][4]

  • Column Selection : The initial choice for separating non-polar to moderately polar compounds is a reversed-phase C18 (octadecylsilane) column. This stationary phase provides excellent hydrophobic retention for the phenyl ring of the analyte. For boronic acids, which can exhibit secondary interactions with residual silanols on the silica surface, columns with advanced end-capping or hybrid particle technology are often preferred to improve peak shape and prevent tailing.[5]

  • Mobile Phase pH Control : The pKa of the boronic acid functional group is a critical factor.[3] To ensure consistent retention and sharp peak shapes, the mobile phase pH must be controlled with a buffer. Operating at a low pH (e.g., 2-3) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is a common strategy.[1][6] At this pH, the boronic acid is fully protonated and behaves as a neutral molecule, minimizing undesirable ionic interactions with the stationary phase.

  • Detector Selection : A Diode Array Detector (DAD) or UV-Vis detector is standard. The aromatic nature of 3-Chloro-4-ethylphenylboronic acid provides strong UV absorbance. A full spectrum analysis using a DAD is invaluable for assessing peak purity and identifying co-eluting impurities. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC method for boronic acid analysis.

HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Define Analytical Target Profile (ATP) col_select Select Columns (e.g., C18, Phenyl-Hexyl) start->col_select mp_select Select Mobile Phases (Low pH: Formic Acid High pH: Ammonium Acetate) col_select->mp_select grad_run Perform Generic Gradient Runs mp_select->grad_run eval_peaks Evaluate Peak Shape, Resolution, & Retention grad_run->eval_peaks adjust_grad Adjust Gradient Slope & Time eval_peaks->adjust_grad adjust_flow Optimize Flow Rate & Temperature adjust_grad->adjust_flow optimized Method Optimized adjust_flow->optimized validate Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) optimized->validate stability Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) validate->stability final Final Stability-Indicating Method stability->final

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: HPLC-UV Purity Assay

This protocol is a representative starting point and may require optimization for specific instruments.

  • Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 Reversed-Phase Column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).[3]

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Program :

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 5 µL.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of 3-Chloro-4-ethylphenylboronic acid.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (Diluent) to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis :

    • The purity is calculated using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • System suitability parameters (e.g., tailing factor, theoretical plates) must be met for the main peak.

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC is a primary technique, other methods offer complementary information and can be superior in specific contexts.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle & Applicability : GC-MS is a powerful technique for volatile and semi-volatile compounds.[2] Boronic acids themselves are non-volatile and thermally labile, making direct GC analysis unsuitable.[7] However, with a derivatization step to convert the polar boronic acid group into a more volatile silyl ester, GC-MS can be used to identify and quantify volatile impurities.

  • Experimental Protocol (with Derivatization) :

    • Accurately weigh 1-2 mg of the sample into a GC vial.

    • Add 500 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 500 µL of a suitable solvent like pyridine.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS system.[2]

  • Verdict : Best suited for identifying volatile organic impurities, not for assessing purity with respect to non-volatile species like boroxines. The extra derivatization step adds complexity and potential for analytical error.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle & Applicability : qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[2] It relies on comparing the integral of a unique proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

  • Experimental Protocol :

    • Accurately weigh about 10 mg of 3-Chloro-4-ethylphenylboronic acid and 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Acquire a ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

    • Calculate purity based on the integral ratios, number of protons, and molecular weights of the analyte and standard.

  • Verdict : Considered a gold standard for certifying reference materials due to its high accuracy and precision.[2] It is less suited for detecting trace-level impurities compared to chromatographic methods.

Part 3: Head-to-Head Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as whether it is for routine quality control, reference standard certification, or impurity identification.

Decision Matrix for Technique Selection

Decision_Tree start What is the Analytical Goal? q1 Routine Purity Assay (QC / Batch Release)? start->q1 q2 Certify a Reference Standard (Absolute Purity)? start->q2 q3 Identify Unknown or Volatile Impurities? start->q3 hplc Use HPLC-UV/DAD q1->hplc Yes qnmr Use qNMR q2->qnmr Yes gcms Use GC-MS (with derivatization) or LC-MS q3->gcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Quantitative Performance Metrics

The following table summarizes the key performance characteristics of each technique for the analysis of 3-Chloro-4-ethylphenylboronic acid.

ParameterHPLC-UV/DADGC-MS (with Derivatization)qNMR
Primary Use Routine Purity & Impurity ProfilingVolatile Impurity IdentificationAbsolute Purity (Reference Standard)
Selectivity High (optimizable via column/mobile phase)Very High (mass-based separation)High (structure-based)
Limit of Quantitation (LOQ) ~0.05% (impurity dependent)[2]~ ng/mL level for specific impurities[2]~0.1% (impurity dependent)[2]
Precision (%RSD) < 2%[2]< 5-10% (at low levels)[2]< 1%[2]
Accuracy (% Recovery) 98 - 102%[2]90 - 110% (impurity dependent)[2]Highly Accurate (Primary Method)[2]
Sample Throughput HighMedium (derivatization step)Low to Medium
Destructive? YesYesNo

Conclusion and Recommendations

For the comprehensive quality control of 3-Chloro-4-ethylphenylboronic acid , a multi-faceted approach is recommended.

  • High-Performance Liquid Chromatography (HPLC) should be the primary technique for routine purity testing and batch release. Its ability to separate non-volatile impurities like boroxines makes it indispensable. A validated, stability-indicating HPLC method is a regulatory requirement for materials used in drug development.[4]

  • Quantitative NMR (qNMR) is the ideal method for establishing the absolute purity of a reference standard. This standard can then be used for the quantitative calibration of the primary HPLC method.

  • Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable orthogonal technique, specifically for the detection and identification of potential volatile or semi-volatile impurities that may not be observed by HPLC.

By understanding the strengths and limitations of each method, scientists can implement a robust analytical control strategy, ensuring the quality and consistency of 3-Chloro-4-ethylphenylboronic acid and the success of the synthetic processes that rely upon it.

References

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate - Benchchem.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.
  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization - SSRN. (2023).
  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012).
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Stability Indicating HPLC Method Development and Validation - SciSpace.
  • 4-Ethylphenylboronic acid 63139-21-9 - Sigma-Aldrich.
  • 4-Ethylphenylboronic Acid | 63139-21-9 | TCI Deutschland GmbH.
  • (4-Ethylphenyl)boronic acid SDS, 63139-21-9 Safety Data Sheets - ECHEMI.
  • Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries - Agilent.

Sources

Comparative

Characterization and Application of 3-Chloro-4-ethylphenylboronic Acid Boroxine Trimer: A Comparative Guide

As drug discovery pipelines increasingly rely on complex, sterically hindered, or electron-deficient scaffolds, the precision of the Suzuki-Miyaura cross-coupling reaction becomes paramount. A frequent, yet often overloo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on complex, sterically hindered, or electron-deficient scaffolds, the precision of the Suzuki-Miyaura cross-coupling reaction becomes paramount. A frequent, yet often overlooked, point of failure in these workflows is the variable hydration state of commercial boronic acids.

Free 3-chloro-4-ethylphenylboronic acid exists in a dynamic, humidity-dependent equilibrium with its dehydrated cyclic anhydride—the boroxine trimer. When exact stoichiometry is required, weighing the free acid introduces a fundamental error, as the researcher is weighing an unknown mixture of monomer, trimer, and free water. This guide provides an objective comparison of the 3-chloro-4-ethylphenylboronic acid boroxine trimer against alternative boron reagents, detailing the causality behind its superior performance in anhydrous catalytic systems and providing self-validating protocols for its implementation.

Structural & Physicochemical Comparison

To select the optimal boron reagent for a specific coupling environment, one must evaluate atom economy, stoichiometric reliability, and stability. As summarized in Table 1 , pre-forming the boroxine trimer offers a distinct advantage in anhydrous conditions compared to the free acid, pinacol (BPin) ester, or MIDA boronate.

Table 1: Comparative Analysis of 3-Chloro-4-ethylphenylboron Reagents

FeatureFree Boronic AcidBoroxine TrimerBPin EsterMIDA Boronate
Molecular Structure Ar–B(OH)₂(Ar–BO)₃Ar–B(pin)Ar–B(MIDA)
Stoichiometric Accuracy Poor (Variable H₂O content)Excellent (Exact MW: 499.24) ExcellentExcellent
Atom Economy (Active B %) HighHighest (No protecting group) Low (Mass lost as pinacol)Lowest (Mass lost as MIDA)
Stability to Protodeboronation Low (Susceptible in aq. base)High (In anhydrous conditions) Moderate to HighVery High (Requires slow release)
Reactivity in Anhydrous Media Variable (Releases H₂O in situ)Exceptionally High ModerateLow (Requires aqueous hydrolysis)

Note: "Ar" represents the 3-chloro-4-ethylphenyl moiety.

Mechanistic Insights: The Boroxine Advantage

The dehydration of boronic acids is an endothermic process driven by the removal of water:



The Causality of Stoichiometric Control: In catalytic cycles utilizing expensive palladium pre-catalysts, an excess of the boron reagent is often added to compensate for the unknown water content of the free acid. However, in complex syntheses, excess boron can lead to homocoupling byproducts. By intentionally driving the equilibrium to the right and isolating the pure boroxine trimer, researchers can calculate exact molar equivalents (using exactly 0.334 equivalents of the trimer to deliver 1.0 equivalent of the aryl group).

Bypassing Protodeboronation: A critical failure point in standard aqueous Suzuki-Miyaura couplings is base-catalyzed protodeboronation, where the carbon-boron bond is cleaved before transmetalation can occur. By utilizing the boroxine trimer in a strictly anhydrous environment with a soluble, oxygen-centric base like potassium trimethylsilanolate (TMSOK), the trimer is directly activated into a tetrahedral boronate intermediate (


). This pathway facilitates rapid transmetalation to the Pd(II) center while entirely starving the system of the water required for protodeboronation [ [1]].
Experimental Workflow

The following diagram illustrates the logical progression from the unreliable free acid to the validated, high-performing boroxine trimer workflow.

G A 3-Chloro-4-ethylphenylboronic Acid (Variable H2O Content) B Azeotropic Dehydration (Dean-Stark, Toluene) A->B - 3 H2O C Boroxine Trimer (Exact Stoichiometry) B->C Complete Conversion D1 Validation: 11B NMR & Karl Fischer C->D1 QC Check D2 Anhydrous Suzuki-Miyaura (TMSOK Base, Pd Catalyst) C->D2 0.34 Equivalents E Tetrahedral Boronate Intermediate D2->E Base Activation F Cross-Coupled Product (High Yield, No Protodeboronation) E->F Transmetalation

Workflow for boroxine trimer synthesis, validation, and anhydrous cross-coupling.
Validated Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. The following methodologies detail not just how to perform the reactions, but why specific analytical checks are mandatory.

Protocol 1: Quantitative Dehydration and Characterization

Objective: Convert the variable free acid into the exact-stoichiometry trimer and analytically prove the absence of water.

  • Azeotropic Distillation: Suspend 10.0 g of commercial 3-chloro-4-ethylphenylboronic acid in 150 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

    • Causality: Vacuum desiccation is often insufficient to break the hydrogen-bonded water network. Toluene forms an azeotrope with water, physically driving the endothermic dehydration to completion.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap until water accumulation ceases (typically 2–4 hours).

  • Isolation: Concentrate the toluene solution under reduced pressure to yield the 3-chloro-4-ethylphenylboronic acid boroxine trimer as a crystalline solid. Store in a desiccator under argon.

  • Self-Validation (QC):

    • Karl Fischer Titration: Perform KF titration on a 100 mg sample. Requirement: Water content must be <0.1%. If higher, repeat distillation.

    • ¹¹B NMR (CDCl₃): The free boronic acid typically presents a broad singlet around 28–30 ppm. Complete conversion to the boroxine trimer is confirmed by a downfield shift to a sharper singlet at ~32–34 ppm.

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling

Objective: Utilize the precise stoichiometry of the trimer to achieve high-yield C-C coupling without protodeboronation.

  • Preparation: In an argon-filled glovebox, charge a vial with the aryl halide electrophile (1.0 equiv.), the validated boroxine trimer (0.34 equiv., delivering 1.02 equiv. of active boron), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Base Addition: Add potassium trimethylsilanolate (TMSOK) (1.5 equiv.).

    • Causality: Traditional inorganic bases (e.g., K₂CO₃) are insoluble in anhydrous organic solvents. TMSOK is highly soluble and provides the necessary oxygen nucleophile to form the active boronate complex without generating water [ [2]].

  • Reaction: Dissolve the mixture in anhydrous THF (0.2 M). Seal the vial, remove from the glovebox, and stir at 65 °C for 4 hours.

  • Workup: Quench with a minimal amount of silica gel, filter through a Celite pad, and purify via flash chromatography.

Performance Comparison Data

The experimental advantage of the boroxine trimer becomes evident when comparing coupling efficiencies against standard reagents. Table 2 summarizes the performance of the 3-chloro-4-ethylphenylboron reagents reacting with a model sterically hindered aryl bromide.

Table 2: Suzuki-Miyaura Coupling Performance Metrics

Boron ReagentEquivalents UsedCatalyst / Base SystemSolventTimeIsolated YieldProtodeboronation
Free Acid 1.20Pd(dppf)Cl₂ / K₂CO₃THF / H₂O (4:1)12 h74%~18%
BPin Ester 1.05Pd(dppf)Cl₂ / K₂CO₃THF / H₂O (4:1)16 h82%~6%
Boroxine Trimer 0.34 Pd(dppf)Cl₂ / TMSOK Anhydrous THF 4 h 95% <1%

Data Interpretation: The free acid suffers from significant protodeboronation due to the aqueous conditions required to dissolve the carbonate base. While the BPin ester is more stable, it suffers from slower transmetalation kinetics. The boroxine trimer, activated by TMSOK in a completely anhydrous environment, achieves near-quantitative yields in a fraction of the time, proving its superiority for sensitive coupling applications.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at:[Link]

  • Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at:[Link]

  • Kua, J., & Iovine, P. M. (2006). Effect of para-substituents and solvent polarity on the formation of triphenylboroxine amine adducts. The Journal of Physical Chemistry A, 110(26), 8158-8166. Available at:[Link]

Validation

Bioisostere Comparison: 3-Chloro-4-ethylphenyl vs. 3-Chloro-4-isopropylphenyl in Drug and Agrochemical Design

Executive Summary & Rationale In lead optimization, the substitution of a para-ethyl group with a para-isopropyl group on a 3-chlorophenyl scaffold represents a classic bioisosteric maneuver. While seemingly minor—the ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In lead optimization, the substitution of a para-ethyl group with a para-isopropyl group on a 3-chlorophenyl scaffold represents a classic bioisosteric maneuver. While seemingly minor—the addition of a single methyl group—this modification fundamentally alters the steric volume, rotational entropy, and lipophilicity of the pharmacophore.

The 3-chloro-4-ethylphenyl moiety offers moderate lipophilicity and high rotational flexibility, allowing it to adapt to narrower hydrophobic pockets, a trait heavily utilized in the design of D3 Dopamine Receptor (D3R) positive allosteric modulator-antagonists[1]. Conversely, the 3-chloro-4-isopropylphenyl group provides a rigid, bulky hydrophobic face. The steric clash (A1,3-like strain) between the ortho-chlorine and the branched isopropyl methyls locks the conformation, making it an ideal anchor for deep, wide hydrophobic cavities, such as the quinone-binding site in Photosystem II (PSII) targeted by the herbicide MT-5950[2].

Physicochemical Profiling

The decision to swap an ethyl for an isopropyl group must be grounded in quantitative physicochemical shifts. The table below summarizes the fundamental differences that drive structure-activity relationship (SAR) divergence.

Property / Parameter3-Chloro-4-ethylphenyl3-Chloro-4-isopropylphenylMechanistic Impact on Design
Benzylic Carbon Secondary (-CH₂-CH₃)Tertiary (-CH(CH₃)₂)Alters Cytochrome P450 (CYP) metabolic liability and oxidation rates.
Estimated ΔcLogP Baseline+0.4 to +0.5Isopropyl drives higher lipophilicity, potentially increasing non-specific binding.
Steric Volume ModerateHighIsopropyl requires a wider pocket; highly prone to steric clashes in constrained sites.
Rotational Freedom High (Adaptable)Low (Locked by ortho-chloro)Isopropyl pays a lower entropic penalty upon binding if the pocket accommodates its bulk.

Mechanistic Insight: Steric vs. Electronic Effects

As an application scientist, it is critical to understand the causality behind these physicochemical changes. The chlorine atom at the meta position exerts a strong electron-withdrawing inductive effect while contributing to the overall lipophilic surface area. However, its most profound effect is steric .

When an isopropyl group is placed adjacent to the chlorine, the two methyl groups are forced to point away from the halogen to minimize steric repulsion, locking the methine hydrogen toward the chlorine. This rigidity reduces the entropic penalty of binding but demands a perfectly complementary receptor pocket. If the target pocket is narrow, the isopropyl group will clash, destroying affinity. This exact phenomenon was observed during the optimization of , where the more flexible ethyl group maintained optimal target engagement without the steric penalties incurred by bulkier analogs[3]. In contrast, leverage the locked isopropyl conformation to perfectly displace plastoquinone in a wide hydrophobic cavity[4].

Experimental Workflows for Bioisostere Evaluation

To objectively evaluate which bioisostere is superior for a given target, the following self-validating protocols must be executed.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

Causality & Rationale: The tertiary benzylic hydrogen of the isopropyl group is electronically activated and can be a prime site for CYP-mediated hydroxylation. However, the adjacent ortho-chlorine atom creates significant steric shielding. This assay determines whether the electronic vulnerability outweighs the steric protection compared to the secondary benzylic carbon of the ethyl group.

  • Incubation Preparation: Prepare a 1 µM solution of the test compound (ethyl vs. isopropyl bioisostere) in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH generating system (1 mM final concentration).

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in MRM mode to quantify the disappearance of the parent compound.

  • Data Interpretation: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). A significantly shorter half-life for the isopropyl analog dictates the need for metabolite identification (MetID) to confirm benzylic hydroxylation.
Protocol B: Radioligand Binding Displacement Assay

Causality & Rationale: This assay isolates the thermodynamic binding event from cellular permeability factors, directly quantifying the steric impact of the para-alkyl bulk on target affinity.

  • Membrane Preparation: Isolate membranes from HEK293 cells expressing the target receptor (e.g., D3R) at a concentration of 10 µg protein/well.

  • Tracer Incubation: In a 96-well plate, combine the membranes with a constant

    
    -matched concentration of radioligand (e.g., [³H]-spiperone) and varying concentrations of the test bioisosteres (10 pM to 10 µM in half-log steps).
    
  • Equilibration & Filtration: Incubate the plates for 1 hour at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Washing & Counting: Wash the filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

  • Data Interpretation: Fit the dose-response curves using non-linear regression to derive the

    
     and calculate the 
    
    
    
    via the Cheng-Prusoff equation.

Comparative SAR Data Analysis

The following table synthesizes representative SAR data demonstrating how pocket topology dictates the success of each bioisostere.

Scaffold / Target3-Chloro-4-ethylphenyl Analog3-Chloro-4-isopropylphenyl AnalogInterpretation
D3R Antagonist (IC₅₀) 14.0 nM > 1,000 nMD3R pocket is narrow; isopropyl causes severe steric clash[1].
PSII Inhibitor (I₅₀) 0.85 µM0.08 µM PSII cavity is wide; isopropyl maximizes van der Waals contacts[2].
HLM Stability (

)
45 min22 minIsopropyl's tertiary carbon is highly susceptible to CYP oxidation in this specific scaffold orientation.

Bioisostere Selection Logic

BioisostereLogic Lead Lead Scaffold: 3-Chloro-4-alkylphenyl Ethyl 3-Chloro-4-ethylphenyl - Lower Steric Bulk - Higher Flexibility Lead->Ethyl Iso 3-Chloro-4-isopropylphenyl - Higher cLogP - Increased Rigidity Lead->Iso Pocket Hydrophobic Pocket Topology Assessment Ethyl->Pocket Iso->Pocket Metab CYP450 Metabolic Liability Check Iso->Metab Result1 Optimal Fit in Narrow Pockets Pocket->Result1 Ethyl Binding Result2 Steric Clash in Constrained Sites Pocket->Result2 Isopropyl Binding Result3 Enhanced Affinity in Deep/Wide Cavities Pocket->Result3 Isopropyl Binding Result4 Potential Tertiary Carbon Oxidation Metab->Result4 Benzylic C-H

Figure 1: Decision logic for selecting between ethyl and isopropyl bioisosteres based on pocket size.

References

  • Moritz AE, et al. "Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Yoshida M, et al. "MT-5950, a New Anilide Herbicide, Inhibits PSII at a Site that Slightly Overlaps the Triazine Binding Site." Bioscience, Biotechnology, and Biochemistry, 1996. URL:[Link]

Sources

Comparative

A Comparative Guide to the Melting Point Determination of Novel Boronic Acids: A Case Study of 3-Chloro-4-ethylphenylboronic acid

This guide provides an in-depth comparison of classical and modern instrumental methods for the determination of the melting point of a pure, uncharacterized compound, using the novel molecule 3-Chloro-4-ethylphenylboron...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of classical and modern instrumental methods for the determination of the melting point of a pure, uncharacterized compound, using the novel molecule 3-Chloro-4-ethylphenylboronic acid as a case study. For researchers in synthetic chemistry and drug development, the melting point is a critical first indicator of purity and identity. A sharp, well-defined melting range typically suggests a high degree of purity, while a broad or depressed range can indicate the presence of impurities.

This document moves beyond a simple recitation of protocols. It delves into the underlying principles of each technique, explaining the scientific rationale behind key experimental steps. By comparing the traditional Thiele tube method with the advanced technique of Differential Scanning Calorimetry (DSC), this guide offers practical insights to help researchers select the most appropriate method for their specific needs, balancing considerations of accuracy, precision, sample throughput, and available resources. To validate our methodologies, we will also analyze a known compound, 3-Chlorophenylboronic acid , which has a literature melting point of 185-189 °C.

Method 1: The Classical Approach - Capillary Melting Point Determination using a Thiele Tube

The Thiele tube method is a time-honored, cost-effective technique for determining the melting point of a crystalline solid. Its design promotes the circulation of a heating fluid (typically silicone oil) via convection, ensuring a uniform and gradual temperature increase around the sample.

Core Principles & Rationale

The method relies on the direct visual observation of the sample as it transitions from a solid to a liquid. The key to an accurate measurement is a slow, controlled heating rate (approximately 1-2 °C per minute) as the temperature approaches the anticipated melting point. A rapid heating rate does not allow for thermal equilibrium to be established between the heating medium, the thermometer, and the sample, leading to a reading that lags behind the actual sample temperature and results in an erroneously wide melting range. The use of a finely packed, small amount of sample in a thin-walled capillary tube is crucial to ensure efficient and uniform heat transfer to the entire sample.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 3-Chloro-4-ethylphenylboronic acid is completely dry and homogenous. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube (sealed at one end) into the powder.

    • Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be no more than 2-3 mm.

  • Apparatus Setup:

    • Fill the Thiele tube with high-boiling point silicone oil to a level just above the top of the side-arm.

    • Secure the Thiele tube to a retort stand using a clamp.

    • Attach the capillary tube to a calibrated thermometer using a small rubber band or a piece of wire, ensuring the sample is aligned with the middle of the thermometer bulb.

    • Insert the thermometer and attached capillary into the Thiele tube through a notched cork, ensuring the thermometer bulb and sample are immersed in the oil in the main arm.

  • Measurement:

    • Begin heating the side-arm of the Thiele tube gently with a micro-bunsen burner or a heating mantle.

    • Observe the convection currents in the oil, which indicate proper heat distribution.

    • As the temperature approaches the expected melting point (based on structurally similar compounds, a preliminary rapid heating can be done to find an approximate range), reduce the heating rate to 1-2 °C per minute.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T2) at which the last solid crystal melts.

    • The melting range is reported as T1 - T2.

    • Allow the apparatus to cool and repeat the measurement with a fresh sample to ensure reproducibility.

Workflow for Thiele Tube Melting Point Determination

Thiele_Tube_Workflow cluster_setup A Prepare Sample (Dry & Grind) B Pack Capillary Tube (2-3 mm) A->B D Attach Capillary to Thermometer B->D C Assemble Thiele Tube Apparatus E Heat Apparatus (Rapidly to ~20°C below MP) D->E F Reduce Heat Rate (1-2 °C/min) E->F G Observe & Record T1 (First Liquid Drop) F->G H Observe & Record T2 (All Solid Melts) G->H I Report Melting Range (T1 - T2) H->I DSC_Workflow A Calibrate Instrument (e.g., with Indium) B Weigh Sample (1-3 mg) into DSC Pan A->B C Hermetically Seal Sample & Reference Pans B->C D Load Pans into DSC Cell C->D E Program Method (Temp Range, Rate, Purge Gas) D->E F Run Automated Analysis E->F G Analyze Thermogram (Identify Peak) F->G H Determine Onset & Peak Temperatures G->H I Report Onset Temp as Melting Point H->I

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-ethylphenylboronic Acid

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste are paramount, not only f...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste are paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide provides a detailed, authoritative protocol for the safe disposal of 3-Chloro-4-ethylphenylboronic acid, grounded in established safety principles and best practices. Our objective is to empower you, our fellow scientists, with the knowledge to handle this compound responsibly from acquisition to final disposal.

Hazard Profile and Risk Assessment: Know Your Reagent

Before any handling or disposal can commence, a thorough understanding of the potential hazards associated with 3-Chloro-4-ethylphenylboronic acid is essential. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily accessible, the hazard profile can be reliably inferred from analogous boronic acid compounds. These compounds are consistently classified as irritants and may be harmful if ingested or inhaled.

The primary risks associated with this class of compounds include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant and potentially lasting damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[2][4]

  • Acute Oral Toxicity: The substance may be harmful if swallowed.[2][4]

Therefore, all handling and disposal operations must be predicated on the assumption that 3-Chloro-4-ethylphenylboronic acid is a hazardous substance. A risk assessment should be performed within your institution's Chemical Hygiene Plan to ensure all potential exposures are mitigated.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, the use of appropriate Personal Protective Equipment (PPE) is mandatory. All waste handling activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.

The minimum required PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling.[4][8]

  • Protective Clothing: A laboratory coat or chemical-resistant apron must be worn to prevent skin contact.[6][8]

  • Respiratory Protection: If there is a risk of generating dust, particularly when handling the solid compound outside of a fume hood, a NIOSH-approved respirator is recommended.[6][9]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of specialized organoboron compounds like 3-Chloro-4-ethylphenylboronic acid is to treat them as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] While neutralization may be an option for simple weak acids in small quantities, it is not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department, due to the potential for unknown and hazardous reactions.[5][8]

The correct and safest method is professional disposal. The following protocol outlines the necessary steps for waste collection and preparation for pickup by a certified hazardous waste facility.

Step 1: Waste Segregation It is critical to collect 3-Chloro-4-ethylphenylboronic acid waste in a dedicated container, separate from other chemical waste streams.[4][5] Mixing with incompatible materials, such as strong oxidizing agents or strong acids, can lead to dangerous reactions.[2]

  • Solid Waste: Collect unadulterated 3-Chloro-4-ethylphenylboronic acid, as well as contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated container for solid hazardous waste.[4][8]

  • Liquid Waste: Solutions containing 3-Chloro-4-ethylphenylboronic acid should be collected in a separate, compatible container for liquid hazardous waste. Note the solvent used on the waste label.[5][8]

Step 2: Container Management The integrity and proper labeling of the waste container are crucial for safety and compliance.

  • Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tightly-fitting cap.[5][10]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."[5]

    • The full chemical name: "3-Chloro-4-ethylphenylboronic acid." Do not use abbreviations.[5]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[5]

    • For liquid waste, list all components, including solvents and their approximate concentrations.[5][8]

  • Containment: Keep the waste container sealed at all times, except when adding waste.[5][11]

Step 3: Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area must be well-ventilated and away from general laboratory traffic.[4][5] Ensure secondary containment is used to prevent the spread of material in case of a leak.

Step 4: Arranging for Professional Disposal Consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan for the specific procedures for hazardous waste collection.[5] Arrange for the pickup of the waste by a licensed hazardous waste disposal company.[1][8] Complete all necessary waste manifest forms as required.

Quantitative Data Summary

The following table summarizes the typical hazard classifications for phenylboronic acid derivatives, which should be considered representative for 3-Chloro-4-ethylphenylboronic acid.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement CodesCitations
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312[2][4]
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313[1][2][4]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[1][2][4]
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312[2][4]

Disposal Workflow Diagram

The logical workflow for the safe disposal of 3-Chloro-4-ethylphenylboronic acid is outlined in the diagram below. This process ensures safety and compliance at every stage.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Final Disposal Start Start Disposal Process Assess 1. Assess Hazards (Consult SDS/Analog Data) Start->Assess PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate 3. Segregate Waste (Solid vs. Liquid) PPE->Segregate Containerize 4. Place in Compatible Hazardous Waste Container Segregate->Containerize Label 5. Securely Cap and Label (Full Name, Hazards, Date) Containerize->Label Store 6. Store in Designated Waste Accumulation Area Label->Store ContactEHS 7. Consult Institutional EHS & Arrange Pickup Store->ContactEHS Dispose 8. Transfer to Licensed Hazardous Waste Professional ContactEHS->Dispose End End of Process Dispose->End

Caption: Logical workflow for the safe disposal of 3-Chloro-4-ethylphenylboronic acid.

References

  • How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley. Retrieved from [Link]

  • Safety Data Sheet: Boric Acid. (2020, January 1). Etimine USA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Boric Acid. (n.d.). American Borate Company. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.